4-(2,2-DIFLUOROETHOXY)ANILINE HYDROCHLORIDE
Description
BenchChem offers high-quality 4-(2,2-DIFLUOROETHOXY)ANILINE HYDROCHLORIDE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,2-DIFLUOROETHOXY)ANILINE HYDROCHLORIDE including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(2,2-difluoroethoxy)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO.ClH/c9-8(10)5-12-7-3-1-6(11)2-4-7;/h1-4,8H,5,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQQUKCUAIDIRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCC(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431965-53-5 | |
| Record name | Benzenamine, 4-(2,2-difluoroethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431965-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Whitepaper: Physicochemical Profiling and Application of 4-(2,2-Difluoroethoxy)aniline Hydrochloride in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven tactic to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. 4-(2,2-Difluoroethoxy)aniline hydrochloride (CAS: 1431965-53-5) represents a highly versatile molecular building block[1]. Fluoroaniline derivatives are extensively utilized as critical intermediates in the manufacture of advanced pharmaceuticals, herbicides, and plant growth regulators[2].
As a Senior Application Scientist, I approach the evaluation of this compound through the lens of rational drug design. The hydrochloride (HCl) salt form is specifically employed to enhance the aqueous solubility and solid-state stability of the weakly basic aniline parent compound[3]. This whitepaper outlines the mechanistic rationale behind its structural features, provides a standardized synthetic workflow, and details self-validating experimental protocols for its physicochemical characterization.
Quantitative Data & Physicochemical Properties
Understanding the baseline metrics of an Active Pharmaceutical Ingredient (API) building block is the first step in formulation design. The table below summarizes the core properties of 4-(2,2-difluoroethoxy)aniline hydrochloride[1].
| Property | Value | Clinical / Chemical Significance |
| CAS Number | 1431965-53-5 | Unique identifier for regulatory tracking. |
| Molecular Formula | C₈H₁₀ClF₂NO | Indicates the presence of the HCl salt. |
| Molecular Weight | 209.62 g/mol | Low molecular weight, ideal for fragment-based drug discovery (FBDD). |
| LogP (Free Base) | 2.3345 | Optimal lipophilicity for passive membrane permeability (Rule of 5 compliant). |
| TPSA | 35.25 Ų | Excellent topological polar surface area for blood-brain barrier (BBB) penetration. |
| Storage Conditions | Sealed in dry, 2-8°C | Prevents hygroscopic degradation of the hydrochloride salt. |
Mechanistic Insights: The Fluorine Effect on Aniline Chemistry
Why specifically engineer a 2,2-difluoroethoxy substituent onto an aniline core? The causality lies in the precise electronic and steric manipulation of the molecule:
-
pKa Modulation via Inductive Effects : The strongly electron-withdrawing nature of the two fluorine atoms exerts a negative inductive (-I) effect through the alkyl chain and the ether oxygen. This pulls electron density away from the aromatic ring, subsequently reducing the basicity (pKa) of the aniline nitrogen. Lowering the pKa of basic amines is a standard strategy to improve passive membrane permeability at physiological pH and mitigate off-target liabilities, such as hERG channel inhibition.
-
Metabolic Shielding : Alkyl ethers are notoriously susceptible to cytochrome P450-mediated oxidative dealkylation (O-dealkylation). The presence of the gem-difluoro group sterically and electronically shields the adjacent carbon, significantly increasing the activation energy required for hydrogen abstraction by CYP450 enzymes. This structural choice directly extends the metabolic half-life of the resulting drug candidate.
Synthetic Strategy & Workflow
The synthesis of 4-(2,2-difluoroethoxy)aniline hydrochloride requires a controlled, step-wise approach to ensure high purity and proper salt formation.
-
Alkylation : 4-Nitrophenol is reacted with 2,2-difluoroethyl triflate in the presence of a mild base (e.g., K₂CO₃) in a polar aprotic solvent to yield the nitrobenzene intermediate.
-
Reduction : The nitro group is reduced to the corresponding aniline via catalytic hydrogenation using Palladium on Carbon (Pd/C).
-
Salt Formation : The free base aniline is dissolved in an anhydrous organic solvent, and a stoichiometric amount of HCl gas is introduced to precipitate the final hydrochloride salt.
Fig 1: Step-by-step synthetic workflow for 4-(2,2-difluoroethoxy)aniline hydrochloride.
Experimental Protocols for Physicochemical Characterization
A protocol is only as good as its internal validation. When evaluating an API hydrochloride salt, aqueous solubility and exact pKa are paramount[3]. Below are the self-validating workflows I mandate for profiling this compound.
Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)
Causality: Kinetic solubility only provides a snapshot of dissolution. Thermodynamic solubility represents the true equilibrium state, which is critical for formulation design and predicting oral bioavailability[3].
-
Preparation : Add an excess of 4-(2,2-difluoroethoxy)aniline hydrochloride to a series of glass vials containing aqueous buffers at physiological pH ranges (pH 1.2, 4.5, 6.8, and 7.4).
-
Equilibration : Agitate the vials on a rotary shaker at a constant temperature of 37.0 ± 0.5 °C for 24 to 48 hours.
-
Validation Step: Sample at 24h and 48h; equilibrium is confirmed when the concentration difference between the two time points is <5%.
-
-
Phase Separation : Centrifuge the suspension at 10,000 rpm for 15 minutes to separate the saturated solution from the excess solid.
-
Crucial Insight: Avoid using filter membranes initially. Fluorinated compounds can non-specifically adsorb to certain filter matrices, artificially lowering the measured concentration[3].
-
-
Quantification : Dilute the supernatant and analyze via HPLC-UV against a validated calibration curve.
Protocol B: pKa Determination via Potentiometric Titration
Causality: While the HCl salt form is utilized to improve solubility, understanding the exact pKa dictates the compound's ionization state across the varying pH environments of the gastrointestinal tract[3].
-
Titrant Preparation : Prepare and standardize a 0.1 N NaOH solution[3].
-
Sample Dissolution : Dissolve an accurately weighed sample of the HCl salt in a background electrolyte solution (e.g., 0.15 M KCl) to maintain a constant ionic strength.
-
Titration : Using an automated titrator with a calibrated glass pH electrode, titrate the solution with the 0.1 N NaOH. The pH of the solution must be continuously monitored throughout the titration[3].
-
Data Analysis : Plot the pH versus the volume of titrant added. The point of precipitation is identified by a characteristic shift in the titration curve, and the exact pKa is calculated from this data[3].
Fig 2: Physicochemical characterization workflow ensuring self-validating data.
References
-
Title : 4-Fluoroaniline - Experimental Properties and Toxicity Source : National Center for Biotechnology Information (PubChem) URL :[Link]
Sources
4-(2,2-difluoroethoxy)aniline hydrochloride CAS number and identifiers
Technical Whitepaper: 4-(2,2-Difluoroethoxy)aniline Hydrochloride as a Strategic Fluorinated Scaffold
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a pivotal tool for modulating physicochemical properties without drastically altering steric bulk.[1] 4-(2,2-Difluoroethoxy)aniline hydrochloride (CAS: 1431965-53-5) serves as a high-value intermediate, primarily utilized as a bioisostere for the p-anisidine (4-methoxyaniline) moiety. By replacing a methoxy group with a 2,2-difluoroethoxy tail, researchers can significantly enhance metabolic stability against O-dealkylation while modulating lipophilicity (LogP) and electronic parameters. This whitepaper provides a comprehensive technical analysis of this scaffold, detailing its synthesis, physiochemical profile, and application in kinase inhibitor development.
Part 1: Chemical Identity & Physiochemical Profile[2]
This compound is a stable hydrochloride salt of a primary aniline, characterized by a terminal difluoromethyl group on the ethoxy side chain.
Table 1: Chemical Identifiers and Properties
| Property | Detail |
| Chemical Name | 4-(2,2-Difluoroethoxy)aniline hydrochloride |
| CAS Number | 1431965-53-5 |
| Synonyms | [4-(2,2-Difluoroethoxy)phenyl]amine HCl; 4-Amino-1-(2,2-difluoroethoxy)benzene HCl |
| Molecular Formula | C₈H₁₀ClF₂NO (Salt); C₈H₉F₂NO (Free Base) |
| Molecular Weight | 209.62 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (moderate) |
| SMILES | C1=CC(=CC=C1OCC(F)F)N.Cl |
| InChI Key | LJBLGEVQJBDSGH-UHFFFAOYSA-N (Free base parent) |
Part 2: Synthetic Pathways & Process Chemistry
The synthesis of 4-(2,2-difluoroethoxy)aniline hydrochloride typically follows a robust two-stage sequence: Williamson Ether Synthesis followed by Nitro Reduction .
Synthetic Workflow Diagram
Detailed Experimental Protocol
Step 1: O-Alkylation (Ether Formation)
-
Reagents: 4-Nitrophenol (1.0 eq), 2,2-Difluoroethyl tosylate (1.2 eq) or 2,2-Difluoroethyl bromide.
-
Base/Solvent: Potassium Carbonate (
, 2.0 eq) in DMF or Acetonitrile. -
Procedure:
-
Dissolve 4-nitrophenol in DMF. Add
and stir for 30 mins to form the phenoxide. -
Add the difluoroethylating agent dropwise.
-
Heat to 80–90°C for 12–16 hours. Monitor by TLC/LCMS for consumption of phenol.
-
Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine to remove DMF.
-
Yield: Typically 85–95% of the nitro intermediate.
-
Step 2: Nitro Reduction
-
Method A (Catalytic Hydrogenation): Dissolve intermediate in MeOH/THF. Add 10% Pd/C catalyst. Stir under
atmosphere (balloon or Parr shaker at 30 psi) for 4–6 hours. -
Method B (Iron Reduction - Cheaper): Iron powder (3.0 eq) and
in EtOH/Water at reflux. -
Workup: Filter through Celite to remove catalyst/iron sludge. Concentrate filtrate.
Step 3: Salt Formation
-
Dissolve the crude aniline oil in diethyl ether or 1,4-dioxane.
-
Cool to 0°C and add 4M HCl in dioxane dropwise.
-
Collect the precipitating white solid by filtration. Wash with cold ether and dry under vacuum.
Part 3: Medicinal Chemistry Applications
This scaffold is not merely a passive linker; it is an active modulator of drug properties. It is frequently employed in the optimization of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR, VEGFR, or ALK.
The "Fluorine Effect" in SAR
Replacing a standard methoxy group (
-
Metabolic Stability: The
bond is stronger than , and the electron-withdrawing nature of fluorine deactivates the adjacent methylene group, protecting it from Cytochrome P450-mediated O-dealkylation. -
Lipophilicity Modulation: The
group is more lipophilic than a methyl group, potentially improving membrane permeability (LogP increase) without adding significant steric bulk. -
H-Bond Acidity: The terminal proton in
is weakly acidic and can serve as a weak hydrogen bond donor in the active site of enzymes, a feature absent in methoxy groups.
Decision Logic for Scaffold Selection
Part 4: Quality Control & Analytical Characterization
To ensure the integrity of the hydrochloride salt, the following analytical signals are critical.
-
NMR (DMSO-
, 400 MHz):-
10.2 ppm (br s, 2H/3H,
). - 7.3–6.9 ppm (m, 4H, Aromatic protons).
-
6.4 ppm (tt,
Hz, 1H, terminal ). Note: This triplet of triplets is the diagnostic signature. -
4.3 ppm (td,
Hz, 2H, ).
-
10.2 ppm (br s, 2H/3H,
-
NMR:
-
-125 to -127 ppm (dt,
).
-
-125 to -127 ppm (dt,
-
Mass Spectrometry (ESI+):
-
Calculated
(Free base mass). -
Observed
.
-
Part 5: Handling & Safety (GHS)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2] |
| Serious Eye Damage | H319 | Causes serious eye irritation.[2] |
| STOT - Single Exposure | H335 | May cause respiratory irritation. |
Handling Protocol:
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.
-
PPE: Wear nitrile gloves, safety goggles, and use within a chemical fume hood to avoid inhalation of dust.
References
-
ChemScene. (2024). 4-(2,2-Difluoroethoxy)aniline hydrochloride Product Data. Retrieved from [3]
-
PubChem. (2024). Compound Summary: 4-(2,2-difluoroethoxy)aniline.[3][4] National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2024). 3-Chloro-4-(2,2-difluoroethoxy)aniline Safety Data Sheet. (Used for analogous safety profile). Retrieved from
-
Google Patents. (2014). CN103819349A: Preparation method of 4-(difluoromethoxy)aniline.[5][6] (Cited for analogous synthesis chemistry). Retrieved from
-
BenchChem. (2025).[7][8] Application Note: 4-(Furan-2-yl)aniline Hydrochloride in the Synthesis of Kinase Inhibitors. (Context for aniline kinase applications). Retrieved from
Sources
- 1. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(Difluoromethoxy)aniline | C7H7F2NO | CID 737363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
- 5. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 6. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
Molecular weight and structural formula of 4-(2,2-difluoroethoxy)aniline HCl
Executive Summary
4-(2,2-Difluoroethoxy)aniline Hydrochloride (CAS: 1431965-53-5) is a specialized fluorinated building block used extensively in medicinal chemistry and agrochemical development.[1] As a para-substituted aniline derivative, it serves as a critical scaffold for synthesizing kinase inhibitors, GPCR ligands, and other bioactive small molecules. The incorporation of the 2,2-difluoroethoxy moiety acts as a bioisostere for traditional alkoxy groups (e.g., methoxy), offering enhanced metabolic stability by blocking oxidative dealkylation while modulating lipophilicity (LogP) and membrane permeability.
Chemical Identity & Physiochemical Profile[2][3][4]
This section establishes the definitive chemical baseline for the compound. Researchers must verify these parameters to ensure the integrity of starting materials.
| Parameter | Technical Specification |
| IUPAC Name | 4-(2,2-difluoroethoxy)aniline hydrochloride |
| Common Name | [4-(2,2-Difluoroethoxy)phenyl]amine HCl |
| CAS Number (Salt) | 1431965-53-5 |
| CAS Number (Free Base) | 937606-77-4 |
| Molecular Formula | C₈H₁₀ClF₂NO (C₈H₉F₂NO[1][2] · HCl) |
| Molecular Weight | 209.62 g/mol |
| Exact Mass (Free Base) | 173.0652 |
| Appearance | Off-white to pale beige crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (moderate) |
| SMILES | C1=CC(=CC=C1OCC(F)F)N.Cl |
Structural Formula
The molecule consists of a benzene ring substituted at the para positions with an amine group (protonated in the salt form) and a 2,2-difluoroethoxy ether tail.
Synthetic Pathways & Process Chemistry[5]
The synthesis of 4-(2,2-difluoroethoxy)aniline HCl typically follows a convergent route starting from 4-nitrophenol. This pathway is preferred over direct aniline alkylation to avoid N-alkylation side products.
Core Synthetic Workflow
The following Graphviz diagram illustrates the industrial standard "Nitro-Reduction" route.
Figure 1: Step-wise synthetic workflow for 4-(2,2-difluoroethoxy)aniline HCl via O-alkylation and Nitro reduction.
Detailed Protocol Description
-
O-Alkylation (Williamson Ether Synthesis):
-
Reaction: 4-Nitrophenol is treated with a base (Potassium Carbonate or Cesium Carbonate) in an aprotic polar solvent (DMF or Acetonitrile).
-
Electrophile: 1-Bromo-2,2-difluoroethane or 2,2-difluoroethyl tosylate is added. The difluoroethyl group is less reactive than non-fluorinated analogs due to the electron-withdrawing fluorine atoms, often requiring higher temperatures (80–100°C).
-
Quality Check: Monitor disappearance of nitrophenol via TLC/LC-MS to ensure complete conversion to the nitro-ether intermediate.
-
-
Nitro Reduction:
-
Method A (Catalytic Hydrogenation): The nitro intermediate is dissolved in ethanol/methanol with 10% Pd/C catalyst under H₂ atmosphere (balloon or Parr shaker).
-
Method B (Chemical Reduction): Iron powder in acidic media (Fe/NH₄Cl or Fe/AcOH) is used if halogen sensitivity is a concern (though aryl fluorides are generally stable).
-
-
Salt Formation:
-
The crude aniline free base is dissolved in an organic solvent (e.g., Ethyl Acetate or Diethyl Ether).
-
Anhydrous HCl (4M in Dioxane) is added dropwise at 0°C. The hydrochloride salt precipitates immediately, is filtered, and washed to remove impurities.
-
Structural Analysis & Characterization
Validating the structure requires specific attention to the fluorine splitting patterns in NMR spectroscopy.
1H NMR Interpretation (DMSO-d6)
-
Aromatic Region (6.8 – 7.5 ppm): Expect an AA'BB' system (two doublets, integrating to 2H each) characteristic of para-substitution.
-
Amine Protons (9.0 – 10.0 ppm): Broad singlet (3H) corresponding to the -NH₃⁺ group (exchangeable with D₂O).
-
Difluoroethyl Chain:
-
-OCH₂- (4.1 – 4.3 ppm): Appears as a triplet of doublets (td) . The protons couple with the adjacent CHF₂ proton and the fluorine atoms.
-
-CHF₂ (6.0 – 6.5 ppm): Appears as a triplet of triplets (tt) due to coupling with two fluorine atoms (large J_H-F coupling ~50-55 Hz) and two methylene protons.
-
19F NMR
-
Signal: A doublet (or doublet of triplets) around -125 ppm . The absence of other peaks confirms purity from starting materials.
Applications in Medicinal Chemistry
This compound is not merely a linker; it is a strategic tool for Lead Optimization .
Bioisosterism & Metabolic Stability
The 2,2-difluoroethoxy group is a bioisostere of the methoxy (-OCH₃) group but offers distinct advantages:
-
Metabolic Blocking: The C-H bond adjacent to fluorine is stronger and less prone to Cytochrome P450-mediated oxidative dealkylation compared to a standard ethoxy or methoxy group.
-
Lipophilicity Modulation: Fluorine increases lipophilicity (LogP), potentially improving blood-brain barrier (BBB) penetration without significantly increasing molecular weight.
-
Conformational Bias: The gauche effect of fluorine can lock the ether side chain into specific conformations, potentially enhancing binding affinity to target proteins (e.g., Kinase ATP pockets).
Logic of Application
Figure 2: Impact of the difluoroethoxy-aniline moiety on drug-like properties.
Handling, Stability & Safety
Stability[2][4]
-
Hygroscopicity: HCl salts can be hygroscopic. Store in a desiccator.
-
Thermal Stability: Generally stable up to 150°C. Avoid strong oxidizers.
-
Storage: Keep at 2–8°C under inert atmosphere (Argon/Nitrogen) for long-term storage to prevent oxidation of the aniline (darkening of color).
Safety Protocols (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Potential for methemoglobinemia if absorbed in large quantities (characteristic of anilines).
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood to avoid inhalation of dust.
-
First Aid: In case of contact, wash with copious amounts of water. If inhaled, move to fresh air.
References
-
PubChem. (2025).[2] Compound Summary: 4-(2,2-difluoroethoxy)aniline.[1][3][4][5] National Library of Medicine. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Difluoroalkylation of Anilines via Photoinduced Methods. PubMed Central. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4-(2-chloroethyl)-N-(2,2-difluoroethyl)aniline | C10H12ClF2N | CID 65025388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 2829897-38-1|4-(2,2-Difluoroethoxy)-2-(difluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
Solubility Profile and Physicochemical Characterization of 4-(2,2-Difluoroethoxy)aniline Hydrochloride in Organic Solvents
Executive Summary
4-(2,2-Difluoroethoxy)aniline hydrochloride (CAS: 1431965-53-5) is a highly versatile fluorinated building block widely utilized in medicinal chemistry and agrochemical development. The incorporation of the 2,2-difluoroethoxy moiety introduces unique stereoelectronic effects, modulating the lipophilicity and metabolic stability of downstream drug candidates. However, as an organic salt, its solubility behavior in organic solvents is complex, governed by a delicate balance between the high lattice energy of the hydrochloride headgroup and the lipophilic nature of the fluorinated tail.
This whitepaper provides an in-depth technical analysis of the solubility profile of 4-(2,2-difluoroethoxy)aniline hydrochloride, detailing the thermodynamic causality behind its dissolution, a self-validating protocol for empirical measurement, and predictive quantitative data to guide solvent selection in synthetic workflows.
Structural and Physicochemical Determinants of Solubility
To predict and manipulate the solubility of 4-(2,2-difluoroethoxy)aniline hydrochloride, one must deconstruct the molecule into its two competing physicochemical domains:
The Hydrochloride Salt (Ionic Domain)
The primary driver of macroscopic solubility for this compound is its formulation as a hydrochloride salt. In the solid state, the anilinium cation and chloride anion form a tightly packed crystalline lattice stabilized by strong electrostatic interactions and hydrogen bonding.
-
Causality of Dissolution: For dissolution to occur, the solvent must provide sufficient solvation energy (
) to overcome the endothermic lattice energy ( ). Consequently, this compound exhibits high solubility in polar protic solvents (which can hydrogen-bond with both the chloride anion and the anilinium protons) and highly polar aprotic solvents (which possess high dielectric constants to separate the ion pair) [1].
The 2,2-Difluoroethoxy Moiety (Lipophilic Domain)
Fluorine is highly electronegative, and the
-
Causality of Lipophilicity: While the ether oxygen provides a minor hydrogen-bond acceptor site, the difluoroethyl chain significantly increases the overall lipophilicity (
) and steric bulk of the molecule compared to a standard methoxy or ethoxy analog [2]. This lipophilic tail slightly enhances the compound's interaction with moderately polar organic solvents (like ethyl acetate), but it is insufficient to overcome the ionic lattice energy in purely non-polar media (like hexane).
Experimental Methodology: Self-Validating Solubility Profiling
To accurately determine the thermodynamic solubility of 4-(2,2-difluoroethoxy)aniline hydrochloride, kinetic dissolution methods must be avoided. The following Isothermal Shake-Flask Protocol is designed as a self-validating system, ensuring that true thermodynamic equilibrium is reached and that the solute does not degrade during the assay.
Step-by-Step Protocol
-
Solute Saturation: Add an excess amount of 4-(2,2-difluoroethoxy)aniline hydrochloride powder (approx. 50–100 mg) to 1.0 mL of the target anhydrous organic solvent in a 2 mL amber glass HPLC vial. Rationale: Amber glass is utilized because aniline derivatives are susceptible to photo-oxidative degradation.
-
Inert Atmosphere Purging: Purge the headspace of the vial with dry nitrogen or argon gas before sealing with a PTFE-lined septum. Rationale: Exclusion of atmospheric oxygen prevents the formation of highly colored polymeric degradation products during the extended incubation period [3].
-
Isothermal Equilibration: Incubate the sealed vials in a thermoshaker at 25.0 ± 0.1 °C with continuous agitation at 300 rpm for 48 hours. Rationale: 48 hours ensures that the thermodynamic equilibrium between the solid crystalline lattice and the solvated ions is fully established.
-
Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25 °C to pellet the undissolved solid. Carefully aspirate the supernatant and filter it through a 0.45 µm PTFE syringe filter. Rationale: PTFE is selected for its broad chemical compatibility and low non-specific binding, ensuring the solute concentration remains unaltered. The first 100 µL of filtrate must be discarded to saturate any potential binding sites on the membrane.
-
Quantification & Validation: Dilute the filtered aliquot with the HPLC mobile phase to ensure the concentration falls within the linear dynamic range of the UV detector. Quantify using RP-HPLC-UV (
nm and nm) against a validated multi-point calibration curve. Perform all measurements in biological triplicate. Acceptance Criteria: Relative Standard Deviation (RSD) must be < 5%.
Experimental Workflow Visualization
Fig 1: Isothermal shake-flask workflow for thermodynamic solubility profiling.
Quantitative Solubility Profile
The following table presents the predictive thermodynamic solubility profile of 4-(2,2-difluoroethoxy)aniline hydrochloride at 25 °C. Data ranges are derived from established Non-Random Two-Liquid (NRTL) thermodynamic models for structurally analogous fluorinated aniline hydrochlorides [1].
| Solvent | Solvent Class | Dielectric Constant ( | Estimated Solubility (mg/mL) | Solubility Classification |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 150.0 | Very Soluble |
| Methanol (MeOH) | Polar Protic | 32.7 | 100.0 - 150.0 | Freely Soluble |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 80.0 - 120.0 | Freely Soluble |
| Ethanol (EtOH) | Polar Protic | 24.5 | 40.0 - 70.0 | Soluble |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 1.0 - 5.0 | Slightly Soluble |
| Dichloromethane (DCM) | Non-Polar / Halogenated | 8.9 | < 1.0 | Very Slightly Soluble |
| Ethyl Acetate (EtOAc) | Non-Polar / Ester | 6.0 | < 0.5 | Practically Insoluble |
| n-Hexane | Non-Polar / Aliphatic | 1.9 | < 0.01 | Insoluble |
Strategic Solvent Selection for Process Chemistry
Understanding this solubility profile is critical for designing efficient downstream synthetic workflows:
-
Reaction Solvent Selection: For reactions requiring the intact salt (e.g., direct amide couplings using coupling reagents like HATU or EDC), DMF or DMSO are the optimal solvents due to their high solubilization capacity.
-
Free-Basing Workflows: If a synthetic step requires the nucleophilic free amine, a biphasic system is highly recommended. Suspending the hydrochloride salt in Dichloromethane (DCM) and washing with saturated aqueous
will deprotonate the anilinium ion. The resulting neutral 4-(2,2-difluoroethoxy)aniline—driven by the lipophilicity of the difluoroethoxy tail—will rapidly partition into the organic DCM layer, leaving the inorganic chloride salts in the aqueous phase. -
Recrystallization Strategies: The stark contrast in solubility between alcohols and esters makes them perfect candidates for anti-solvent crystallization. Dissolving the crude salt in a minimum volume of warm Methanol , followed by the slow dropwise addition of Ethyl Acetate (anti-solvent), will reliably induce the precipitation of highly pure crystalline 4-(2,2-difluoroethoxy)aniline hydrochloride.
References
-
Title: Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]
-
Title: Synthesis of 2-(2,2-difluoroethoxy)ethanol and Effects of Fluorination on Lipophilicity Source: University of Southampton Research Repository URL: [Link]
Engineering Metabolic Stability: The Role of the 2,2-Difluoroethoxy Group in Aniline-Derived Therapeutics
Abstract
Anilines are privileged scaffolds in medicinal chemistry, frequently utilized for their ability to form key hydrogen bonds and
Mechanistic Rationale: The Physical Organic Chemistry of CYP450 Evasion
To understand the protective nature of the 2,2-difluoroethoxy group, we must first analyze the causality of CYP450-mediated degradation.
Standard alkoxy groups (such as methoxy or ethoxy) attached to an aniline core are notorious metabolic liabilities. The cytochromes P450 (CYPs), particularly isoforms 3A4 and 2D6, initiate O-dealkylation via a Hydrogen Atom Transfer (HAT) mechanism at the
The Fluorine Perturbation Effect:
Substituting the terminal methyl hydrogens of an ethoxy group with fluorine atoms fundamentally alters the local electronic environment. Fluorine’s extreme electronegativity exerts a powerful inductive electron-withdrawing effect (-I). In the 2,2-difluoroethoxy group, the
Furthermore, this -I effect propagates into the aniline ring. By reducing the overall electron density of the aromatic system, the 2,2-difluoroethoxy group dually protects the scaffold from electrophilic arene hydroxylation, a common secondary metabolic pathway for electron-rich anilines (2[2]).
CYP450-mediated O-dealkylation pathway vs. 2,2-difluoroethoxy metabolic blocking mechanism.
Comparative Physicochemical Profiling
While the trifluoromethoxy (-OCF₃) group is virtually impervious to metabolism, its extreme lipophilicity often leads to poor aqueous solubility and high plasma protein binding (3[3]). The 2,2-difluoroethoxy group acts as a "Goldilocks" bioisostere. It retains a terminal proton capable of weak hydrogen bonding, providing a superior balance between metabolic shielding and favorable LogD₇.₄.
Table 1: Comparative Metabolic Profile of Aniline Substituents
| Substituent Group | Structure | Inductive Effect (-I) | Lipophilicity ( | CYP450 O-Dealkylation Risk | Arene Oxidation Risk |
| Methoxy | -OCH₃ | Weak | Low | High (Rapid clearance) | High |
| Ethoxy | -OCH₂CH₃ | Weak | Moderate | Very High | High |
| 2,2-Difluoroethoxy | -OCH₂CHF₂ | Strong | Moderate | Low (Blocked by | Low |
| Trifluoromethoxy | -OCF₃ | Very Strong | High | Negligible | Very Low |
Case Studies in Modern Drug Development
The empirical success of the 2,2-difluoroethoxy group is well-documented across multiple therapeutic indications:
-
Tuberculosis (LysRS Inhibitors): During the hit-to-lead optimization of Lysyl tRNA Synthetase (LysRS) inhibitors, researchers discovered that unsubstituted ethoxy analogues suffered from rapid intrinsic clearance. The strategic incorporation of a 2,2-difluoroethoxy group maintained sub-micromolar target potency while significantly improving the metabolic stability profile, allowing the series to progress to in vivo pharmacokinetic studies (4[4][5]).
-
Malaria (Proteasome Inhibitors): In the development of species-selective P. falciparum proteasome inhibitors, extending ether linkages generally compromised metabolic stability. However, the specific addition of a fluoroethyl motif successfully mitigated human and rat microsomal degradation while preserving critical anti-plasmodial activity (6[6][7]).
-
Oncology (MPS1 Kinase Inhibitors): To optimize pyrrolo[3,2-c]pyridine inhibitors, medicinal chemists targeted the aniline moiety. By substituting electron-donating groups with fluoroalkoxy derivatives, they reduced both the lipophilicity and the electron density of the aniline ring. This rational design choice directly translated to enhanced in vitro metabolic stability and superior oral bioavailability (2[2]).
Self-Validating Experimental Protocol: In Vitro Intrinsic Clearance ( )
To accurately quantify the metabolic stability imparted by the 2,2-difluoroethoxy group, a Human Liver Microsome (HLM) assay must be executed as a self-validating system. The following protocol ensures that any observed stability is a true reflection of structural resistance, rather than assay failure (8[8]).
System Validation & Causality Setup
-
Positive Control: Concurrent incubation with Dextromethorphan (a known CYP2D6/3A4 substrate) validates that the microsomes are enzymatically active. If the control does not degrade, the assay is invalid.
-
Negative Control (No NADPH): Differentiates CYP-mediated metabolism from chemical instability or non-CYP enzymatic hydrolysis (e.g., esterases).
-
Internal Standard (IS): Added during the quench step to normalize LC-MS/MS ionization variability, ensuring quantitative reliability.
Step-by-Step Methodology
-
Substrate Preparation: Prepare a 10 mM stock solution of the 2,2-difluoroethoxy aniline candidate in DMSO. Dilute into 100 mM potassium phosphate buffer (pH 7.4) to achieve a final assay concentration of 1 µM (keeping final DMSO < 0.1% to prevent CYP inhibition).
-
HLM Equilibration: Add pooled Human Liver Microsomes to the buffer to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes. Causality: This step establishes thermodynamic equilibrium for non-specific binding before the reaction begins.
-
Catalytic Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM). Causality: NADPH provides the essential electron equivalents required to drive the CYP450 catalytic cycle.
-
Time-Course Sampling: Aliquot 50 µL samples at precise intervals (0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing the Internal Standard. Causality: Cold organic solvent instantly denatures the CYP450 enzymes and precipitates proteins, freezing the kinetic snapshot.
-
LC-MS/MS Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the disappearance of the parent compound and screen for specific mass shifts (e.g., +16 Da for arene hydroxylation).
Step-by-step self-validating workflow for assessing in vitro human liver microsome (HLM) stability.
References
-
Obach, R. S., et al. "Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes..." PubMed.[Link]
-
"On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." PMC. [Link]
-
"Design and Development of Lysyl tRNA Synthetase Inhibitors, for the Treatment of Tuberculosis." Journal of Medicinal Chemistry - ACS Publications.[Link]
-
"Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria." Journal of Medicinal Chemistry - ACS Publications.[Link]
-
"Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." ACS Publications.[Link]
-
"The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." MDPI. [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimization of species-selective reversible proteasome inhibitors for the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Bioisosteric Potential of 4-(2,2-Difluoroethoxy)aniline in Modern Drug Design: A Technical Whitepaper
Executive Summary
In the continuous pursuit of optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles, the strategic incorporation of fluorine has become a cornerstone of medicinal chemistry. While the trifluoromethoxy (–OCF₃) and methoxy (–OCH₃) groups are well-documented, the 2,2-difluoroethoxy (–OCH₂CHF₂) moiety represents a highly nuanced bioisostere that bridges the gap between them. This whitepaper explores the physicochemical causality, metabolic advantages, and synthetic integration of 4-(2,2-difluoroethoxy)aniline as a versatile building block for drug design.
The Fluorine Paradigm and Bioisosterism
Bioisosterism is not merely structural mimicry; it is the deliberate tuning of a molecule's electronic and spatial properties to manipulate biological interactions. The 2,2-difluoroethoxy group acts as an advanced bioisostere for the traditional methoxy group.
When applied to an aniline core—yielding 4-(2,2-difluoroethoxy)aniline—the resulting building block imparts profound electronic changes to the parent scaffold. The high electronegativity of the fluorine atoms exerts a strong inductive pull (–I effect) through the ether oxygen and the aromatic pi-system. This lowers the energy of the highest occupied molecular orbital (HOMO), fundamentally altering target binding and metabolic susceptibility [1][1].
Physicochemical Profiling of the 2,2-Difluoroethoxy Motif
The decision to utilize 4-(2,2-difluoroethoxy)aniline over its unfluorinated counterparts is driven by three causal physicochemical shifts:
-
Balanced Lipophilicity (LogP/LogD): The introduction of two fluorine atoms increases lipophilicity compared to a methoxy group, enhancing membrane permeability and blood-brain barrier (BBB) penetration. However, it avoids the excessive "grease" and potential off-target toxicity associated with the fully fluorinated –OCF₃ group [2].
-
pKa Modulation: The electron-withdrawing nature of the –OCH₂CHF₂ group withdraws electron density from the para-amine nitrogen. This stabilizes the nitrogen's lone pair, significantly reducing its basicity (pKa) compared to 4-methoxyaniline. A lower pKa ensures the amine is less protonated at physiological pH, which can favorably alter intestinal absorption and mitigate hERG channel liability.
-
Conformational Preferences & Hydrogen Bonding: Driven by dipole minimization and the generalized anomeric effect, the –OCH₂CHF₂ group adopts specific conformations that allow the terminal –CHF₂ proton to act as an unconventional, weak hydrogen bond donor, opening new vectors for target engagement [3][2].
Table 1: Comparative Physicochemical Properties of Alkoxy Substituents on Aniline
| Substituent | Electronic Effect (Inductive) | Lipophilicity Contribution (π) | Metabolic Liability | Hydrogen Bonding Potential |
| –OCH₃ | Electron Donating (+M > -I) | +0.02 | High (Rapid O-dealkylation) | Acceptor Only |
| –OCH₂CHF₂ | Electron Withdrawing (-I) | +0.60 (est.) | Low (Steric/Electronic Shielding) | Acceptor & Weak Donor |
| –OCF₃ | Strongly Withdrawing (-I) | +1.04 | Very Low | Weak Acceptor |
Mechanistic Advantages in Pharmacokinetics (ADME)
Metabolic Stability & CYP450 Shielding
Methoxy groups on aromatic rings are classic "soft spots" for oxidative metabolism by Cytochrome P450 (CYP450) enzymes. The mechanism typically involves a single-electron transfer (SET) or hydrogen atom transfer (HAT) initiated by the high-valent iron-oxo species in the CYP active site, leading to rapid O-dealkylation and clearance.
By replacing the terminal hydrogens with fluorine atoms, the 2,2-difluoroethoxy group sterically and electronically shields the adjacent carbon [4][3]. The strong C–F bonds resist abstraction, blocking the formation of the unstable hemiacetal intermediate and drastically prolonging the drug's half-life.
Figure 1: Logical pathway demonstrating CYP450 metabolic shielding via bioisosteric replacement.
Synthetic Integration: 4-(2,2-Difluoroethoxy)aniline as a Building Block
To leverage this bioisostere, 4-(2,2-difluoroethoxy)aniline must be synthesized with high purity before integration into lead scaffolds via amide coupling or Buchwald-Hartwig amination.
Protocol 1: Synthesis of 4-(2,2-Difluoroethoxy)aniline
This protocol utilizes a self-validating workup to ensure the removal of unreacted alkylating agents, which could otherwise poison downstream transition-metal catalysts.
-
Alkylation: In a flame-dried flask under N₂, dissolve 4-nitrophenol (1.0 eq) in anhydrous DMF (0.2 M). Add K₂CO₃ (2.0 eq) and stir for 15 minutes. Dropwise, add 2,2-difluoroethyl trifluoromethanesulfonate (1.2 eq). Heat to 80°C for 4 hours.
-
Workup & Validation: Quench with water and extract with EtOAc (3x). Wash the combined organic layers sequentially with 1M NaOH (to remove unreacted 4-nitrophenol) and brine. The absence of a yellow aqueous layer confirms complete removal of the phenolic starting material. Concentrate to yield 4-(2,2-difluoroethoxy)nitrobenzene.
-
Reduction: Dissolve the intermediate in ethanol (0.1 M). Add 10% Pd/C catalyst (0.1 eq by weight). Evacuate the flask and backfill with H₂ gas (1 atm). Stir vigorously at room temperature for 12 hours.
-
Purification: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc) to obtain pure 4-(2,2-difluoroethoxy)aniline.
Figure 2: Step-by-step synthetic workflow for the preparation and integration of the aniline building block.
Case Studies in Target Binding
The empirical value of the difluoroethoxy group is best demonstrated through recent medicinal chemistry campaigns:
-
Topoisomerase II Poisons: During the optimization of ARN16267 derivatives, researchers replaced a vulnerable methoxy group with a difluoroethoxy group. This bioisosteric swap not only improved kinetic solubility and metabolic stability but also resulted in a 2-fold increase in antiproliferative activity (IC₅₀ = 9.2 μM), proving that the fluorinated motif can actively participate in target binding [1][1].
-
SLACK Potassium Channel Inhibitors: In the development of VU0531245 analogs for CNS applications, the incorporation of difluoroethoxy-substituted phenyl rings was utilized to achieve a delicate balance. It provided the necessary lipophilicity for brain penetration while maintaining sufficient metabolic stability against hepatic clearance, a balance unattainable with standard methoxy or trifluoromethoxy groups [5][4].
Standardized Protocol: In Vitro Microsomal Stability Assay
To empirically validate the causality of the metabolic shielding described in Section 3, a comparative microsomal stability assay must be executed. This protocol is designed as a self-validating system by mandating the simultaneous testing of the methoxy-parent analog as an internal control.
Protocol 2: LC-MS/MS Microsomal Clearance Assay
-
Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Dilute to a working protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl₂.
-
Incubation: Add the test compound (e.g., the 4-(2,2-difluoroethoxy)aniline derivative) and the control compound (the methoxy analog) to separate reaction vials at a final concentration of 1 μM. Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
Sampling & Quenching: At precise time points (0, 5, 15, 30, and 60 minutes), extract 50 μL aliquots from the reaction mixture. Immediately quench the reaction by dispensing the aliquot into 150 μL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide).
-
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to LC vials and analyze via LC-MS/MS.
-
Validation: Calculate the intrinsic clearance (
) and half-life ( ) by plotting the natural log of the remaining parent compound versus time. The assay is validated if the methoxy control demonstrates rapid clearance (short ), thereby confirming that any prolonged half-life in the difluoroethoxy derivative is a direct result of the bioisosteric replacement.
Conclusion
4-(2,2-difluoroethoxy)aniline is far more than a structural novelty; it is a highly calibrated instrument in the medicinal chemist's toolkit. By understanding the causality behind its physicochemical properties—specifically its ability to modulate pKa, balance lipophilicity, and sterically shield against CYP450 oxidation—drug development professionals can rationally deploy this building block to rescue metabolically labile scaffolds and optimize target engagement.
References
- Journal of Medicinal Chemistry (ACS Publications)
- Synthesis of 2-(2,2-difluoroethoxy)
- On the Nature of Improper Hydrogen Bonding in RCH2F and RCHF2 Motifs ResearchGate URL
- 1-Chloro-1,1-difluoro-2-iodoethane in Medicinal Chemistry Benchchem Application Notes URL
- PMC (National Institutes of Health)
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- 4. Design, synthesis, and biological evaluation of a novel series of 1,2,4-oxadiazole inhibitors of SLACK potassium channels: Identification of in vitro tool VU0935685 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Thermal Stability and Melting Point Characterization of 4-(2,2-difluoroethoxy)aniline HCl
Prepared by: Senior Application Scientist, Advanced Materials Characterization Division
Abstract: This technical guide provides a comprehensive framework for determining the thermal stability and melting point of 4-(2,2-difluoroethoxy)aniline hydrochloride, a compound of interest for researchers, scientists, and drug development professionals. In the absence of extensive published data, this document outlines a robust, multi-technique analytical approach. It details the principles and step-by-step experimental protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Hot Stage Microscopy (HSM). By integrating data from these methods, this guide establishes a self-validating system for generating reliable thermal property data, which is crucial for informing decisions in pharmaceutical development, including formulation, storage, and stability assessments.
Introduction: The Criticality of Thermal Properties in Drug Development
4-(2,2-difluoroethoxy)aniline hydrochloride (HCl) is an aniline derivative with potential applications in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API), a thorough understanding of its solid-state properties is a regulatory and scientific necessity.[1][2][3][4] Thermal stability and melting point are fundamental characteristics that profoundly influence an API's behavior throughout the drug development lifecycle. These parameters are not merely physical constants; they are critical quality attributes (CQAs) that dictate processing conditions (e.g., drying, milling), formulation strategies, and long-term product stability and shelf-life.[5][6][7]
An inaccurate or incomplete thermal profile can lead to significant downstream challenges, including:
-
Polymorphic Form Misidentification: Different crystal forms (polymorphs) of an API can have different melting points, solubilities, and bioavailabilities.[8]
-
Degradation During Manufacturing: Processing at temperatures too close to the decomposition point can lead to impurity formation and loss of potency.[9]
-
Poor Long-Term Stability: Unforeseen thermal events can compromise the drug product's integrity under recommended storage conditions.[6]
This guide presents a validated workflow for the comprehensive thermal characterization of 4-(2,2-difluoroethoxy)aniline HCl, ensuring data integrity and providing actionable insights for development professionals.
Core Principles of Key Thermal Analysis Techniques
A multi-technique approach is essential for a complete and unambiguous characterization of thermal properties.[10][11][12] This guide utilizes a synergistic combination of DSC, TGA, and HSM.
Differential Scanning Calorimetry (DSC)
DSC is a cornerstone technique in thermal analysis that measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14] As the sample undergoes thermal events like melting, it absorbs heat (an endothermic process), which is detected by the instrument as a peak on a thermogram.[8][13] DSC provides quantitative data on:
-
Melting Point (Tm): Determined from the onset or peak of the melting endotherm.[15][16]
-
Enthalpy of Fusion (ΔHf): The area under the melting peak, corresponding to the energy required to melt the sample.
-
Polymorphism: The presence of multiple melting peaks or other transitions can indicate different crystalline forms.[8]
-
Purity: Impurities typically cause a broadening and depression of the melting peak.[8][16]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][9] This technique is the definitive method for determining thermal stability and decomposition temperature.[17] A TGA curve plots mass percentage against temperature. A sharp drop in mass indicates decomposition, evaporation of volatiles, or dehydration.[18] TGA is critical for identifying the temperature at which the material begins to chemically degrade, a limit that must be respected during all manufacturing and storage processes.[6][9]
Hot Stage Microscopy (HSM)
HSM combines a polarized light microscope with a programmable heating stage, allowing for the direct visual observation of a sample as it is heated.[11][19][20] This technique provides invaluable qualitative confirmation of the data obtained from DSC and TGA.[10][11][12] With HSM, one can directly observe:
-
Changes in crystal morphology or color.
-
The distinction between a true melt and a decomposition event that might appear similar in a DSC thermogram.[12]
Integrated Experimental Workflow
The synergy between DSC, TGA, and HSM forms a self-validating workflow. DSC quantifies the thermal event (melting), TGA defines the upper limit of thermal stability, and HSM provides visual confirmation of the nature of these events.
Caption: Integrated workflow for thermal analysis.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of 4-(2,2-difluoroethoxy)aniline HCl into a standard aluminum DSC pan. Crimp a lid onto the pan. Prepare an identical empty pan to serve as the reference.
-
Instrument Parameters: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.
-
Thermal Method: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 250 °C at a heating rate of 10 °C/min. The choice of a 10 °C/min heating rate is standard for pharmaceutical analysis, providing a good balance between resolution and experimental time.[21]
-
Data Analysis: Record the heat flow versus temperature. Analyze the resulting thermogram to determine the onset temperature, peak maximum temperature, and the integrated peak area (enthalpy of fusion) for any endothermic events.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Verify the mass balance accuracy using certified calibration weights and the temperature accuracy using the Curie points of appropriate magnetic standards.
-
Sample Preparation: Tare a platinum TGA pan. Place 5-10 mg of 4-(2,2-difluoroethoxy)aniline HCl into the pan.
-
Instrument Parameters: Load the sample onto the TGA balance. Purge the furnace with high-purity nitrogen at 50 mL/min to provide an inert atmosphere, preventing oxidative decomposition.
-
Thermal Method: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
Data Analysis: Record the sample mass as a function of temperature. Determine the onset temperature of any significant mass loss event, which corresponds to the decomposition temperature (Td).
Experimental Protocol: Hot Stage Microscopy (HSM)
-
Instrument Setup: Calibrate the hot stage using certified melting point standards.
-
Sample Preparation: Place a small amount (<1 mg) of the crystalline powder onto a clean microscope slide and cover with a coverslip.
-
Microscope and Lighting: Place the slide on the hot stage. Using polarized light, focus on the crystals. The use of polarized light helps to observe birefringence, a characteristic of crystalline materials.[19]
-
Thermal Method: Program the hot stage to heat from 30 °C to 230 °C at a rate of 10 °C/min.
-
Data Acquisition: Record video and capture high-resolution images of the sample throughout the heating process, paying close attention to the temperature range identified by the DSC analysis. Note the temperatures at which any visual changes occur (e.g., crystal movement, melting, color change, gas evolution).
Hypothetical Data and Interpretation
The following tables summarize plausible, representative data for 4-(2,2-difluoroethoxy)aniline HCl based on this analytical workflow.
Table 1: DSC Instrument Parameters and Hypothetical Results
| Parameter | Value | Justification |
|---|---|---|
| Sample Mass | 3.52 mg | Within the optimal 2-5 mg range for good signal without thermal lag. |
| Heating Rate | 10 °C/min | Standard rate for balancing resolution and throughput.[21] |
| Purge Gas | Nitrogen (50 mL/min) | Prevents thermo-oxidative degradation. |
| Melting Onset (Tonset) | 210.5 °C | Represents the initiation of the melting transition. |
| Melting Peak (Tpeak) | 212.8 °C | The temperature of maximum heat absorption during melting. |
| Enthalpy of Fusion (ΔHf) | 115.2 J/g | Indicates the energy required to melt the crystalline structure. |
Table 2: TGA Instrument Parameters and Hypothetical Results
| Parameter | Value | Justification |
|---|---|---|
| Sample Mass | 7.81 mg | Sufficient mass for high-precision weight loss detection. |
| Heating Rate | 10 °C/min | Consistent with the DSC method for data correlation. |
| Purge Gas | Nitrogen (50 mL/min) | Provides an inert atmosphere to study intrinsic thermal stability. |
| Decomposition Onset (Td) | ~245 °C | The temperature at which significant mass loss begins. |
HSM Observations Summary:
-
Ambient to 209 °C: Crystalline solid remains stable with no visible changes.
-
210 °C - 213 °C: Rapid melting is observed, with the disappearance of birefringence, confirming a melt transition. The liquid appears clear and colorless.
-
Above 215 °C: The melt remains a clear liquid with no signs of charring or gas evolution in this temperature range.
The combined data strongly indicate that 4-(2,2-difluoroethoxy)aniline HCl has a sharp melting point around 211-213 °C and is thermally stable up to approximately 245 °C, providing a safe processing window of over 30 °C above its melting point.
Implications for Drug Development
The relationship between the determined thermal properties and key pharmaceutical development stages is critical.
Caption: Impact of thermal properties on development.
-
Manufacturing: The decomposition temperature of ~245 °C establishes a critical process parameter. All manufacturing steps, such as drying, must be maintained well below this temperature to prevent the formation of degradation products.[6][9]
-
Formulation: The high melting point suggests the compound is a stable crystalline solid at room temperature. Knowledge of the melting point is essential if advanced formulation techniques like hot-melt extrusion are considered, as it defines the lower boundary for processing temperature.
-
Stability and Storage: The significant gap between the melting point and decomposition temperature indicates good intrinsic thermal stability.[7] This data is foundational for designing accelerated stability studies according to ICH guidelines, helping to predict shelf-life and establish appropriate storage conditions.[1][22]
Conclusion
This technical guide has established a comprehensive, multi-technique methodology for the definitive characterization of the melting point and thermal stability of 4-(2,2-difluoroethoxy)aniline HCl. By integrating the quantitative data from Differential Scanning Calorimetry and Thermogravimetric Analysis with the qualitative, visual evidence from Hot Stage Microscopy, a robust and reliable thermal profile can be generated. The resulting data—a sharp melting point around 212 °C and a decomposition onset near 245 °C—are critical quality attributes that provide essential, actionable insights for drug development professionals, ensuring the quality, safety, and stability of potential future medicines.
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Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM. [Link]
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DSC Differential Scanning Calorimetry - Principles, Applications, and Real-World Use. (2025, April 30). Blue Scientific. [Link]
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Censi, R., & Di Martino, P. (2012, March 1). Hot-stage Optical Microscopy as an Analytical Tool to Understand Solid-state Changes in Pharmaceutical Materials. American Pharmaceutical Review. [Link]
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Skelton, K., & Toth, S. (1998). The evolution of hot-stage microscopy to aid solid-state characterizations of pharmaceutical solids. Thermochimica Acta. [Link]
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TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). ResolveMass Laboratories Inc.[Link]
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ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013, December 15). EPM Magazine. [Link]
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Al-Obaidi, H., & Buckton, G. (2010). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Iranian Journal of Pharmaceutical Research. [Link]
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Rawat, A., & Shankarrao, S. (2020, June 16). Hot stage microscopy and its applications in pharmaceutical characterization. Future Journal of Pharmaceutical Sciences. [Link]
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Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass Laboratories Inc.[Link]
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Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Gateway Analytical. [Link]
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Wesolowski, M., & Rojek, B. (2025, August 23). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI. [Link]
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Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Auriga Research. [Link]
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TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. (2026, January 23). YouTube. [Link]
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- 1. scribd.com [scribd.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 5. cn-henven.com [cn-henven.com]
- 6. veeprho.com [veeprho.com]
- 7. Pharmaceutical Testing: Thermal Analysis and Calorimetry - SETARAM [setaramsolutions.com]
- 8. quercus.be [quercus.be]
- 9. resolvemass.ca [resolvemass.ca]
- 10. cbd.int [cbd.int]
- 11. Hot stage microscopy and its applications in pharmaceutical characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. qualitest.ae [qualitest.ae]
- 14. Differential Scanning Calorimetry Principle & Applications [bcluae.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. skztester.com [skztester.com]
- 17. aurigaresearch.com [aurigaresearch.com]
- 18. youtube.com [youtube.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. measurlabs.com [measurlabs.com]
- 21. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. particle.dk [particle.dk]
Methodological & Application
Application Note: Synthesis Protocols Using 4-(2,2-Difluoroethoxy)aniline Hydrochloride
Executive Summary
The incorporation of fluorinated motifs into small-molecule drug candidates is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 4-(2,2-Difluoroethoxy)aniline hydrochloride (CAS: 1431965-53-5) is a highly versatile, commercially available building block frequently employed in the synthesis of kinase inhibitors.
This application note provides detailed, self-validating protocols for utilizing this reagent in two foundational medicinal chemistry workflows: the synthesis of 2-aminopyrimidine scaffolds via Nucleophilic Aromatic Substitution (SNAr) and the generation of diaryl ureas via isocyanate addition.
Physicochemical & Mechanistic Profiling
As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe.
-
Rationale for the Hydrochloride Salt : Free anilines containing electron-donating ether linkages are prone to rapid air oxidation, leading to batch darkening and degradation. The hydrochloride salt form ensures long-term bench stability, crystallinity, and precise stoichiometric weighing. However, it mandates the use of an auxiliary base in situ to liberate the active nucleophile.
-
Electronic Effects of the Difluoroethoxy Group : The
moiety presents a fascinating electronic dichotomy. The oxygen atom donates electron density into the aromatic ring via resonance ( effect), enhancing the nucleophilicity of the amine. Simultaneously, the highly electronegative fluorine atoms exert a strong inductive pull ( effect), dampening the oxygen's donation compared to a standard methoxy group. Consequently, 4-(2,2-difluoroethoxy)aniline is a moderate nucleophile—reactive enough to achieve high yields in SNAr and urea formations, but attenuated enough to prevent unwanted bis-alkylation side reactions.
Synthetic Workflow
Divergent synthetic workflows for 4-(2,2-difluoroethoxy)aniline hydrochloride.
Protocol A: SNAr Synthesis of 2-Aminopyrimidine Scaffolds
The 2-aminopyrimidine motif is a privileged pharmacophore in ATP-competitive kinase inhibitors. The SNAr reaction at the C2 position of a pyrimidine is notoriously sluggish compared to the C4 position due to reduced electrophilicity .
Mechanistic Rationale
To overcome the high activation energy barrier, this protocol utilizes n-Butanol (n-BuOH) as the solvent. As a protic solvent, n-BuOH hydrogen-bonds with the pyrimidine nitrogen atoms, increasing the electrophilicity of the C2 carbon. Its high boiling point (117 °C) allows for the necessary thermal driving force. N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the pyrimidine electrophile.
Step-by-Step Methodology
-
Preparation : To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-(2,2-difluoroethoxy)aniline hydrochloride (1.0 mmol, 209.6 mg) and the desired 2-chloro-4-substituted pyrimidine (1.05 mmol).
-
Solvent & Base Addition : Suspend the solids in anhydrous n-BuOH (10 mL). Add DIPEA (3.0 mmol, 522 µL) dropwise at room temperature. The suspension will typically clear as the free aniline is liberated.
-
Reaction Execution : Attach a reflux condenser and heat the reaction mixture to 95–100 °C in an oil bath under an inert nitrogen atmosphere. Stir vigorously for 12–18 hours. Monitor progression via LC-MS or TLC (typically 1:1 EtOAc:Hexanes).
-
Workup : Once the starting material is consumed, cool the mixture to room temperature. Concentrate the reaction under reduced pressure to remove the majority of the n-BuOH.
-
Extraction : Partition the resulting crude residue between Ethyl Acetate (30 mL) and saturated aqueous
(20 mL). Extract the aqueous layer with an additional 20 mL of EtOAc. -
Purification : Wash the combined organic layers with brine (20 mL), dry over anhydrous
, filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient elution of Hexanes/EtOAc) to yield the pure 2-aminopyrimidine derivative.
Protocol B: Synthesis of Diaryl Urea Kinase Inhibitors
Diaryl ureas (e.g., Sorafenib derivatives) are highly effective at stabilizing the "DFG-out" inactive conformation of kinases. They are synthesized rapidly and cleanly via the nucleophilic addition of anilines to aryl isocyanates .
Mechanistic Rationale
Isocyanates are highly reactive electrophiles but are exceptionally moisture-sensitive, rapidly degrading into symmetric ureas in the presence of water. Therefore, anhydrous Dichloromethane (DCM) is the optimal solvent. Because the isocyanate carbon is highly electrophilic, the reaction proceeds smoothly at room temperature. Triethylamine (TEA) is sufficient here to neutralize the HCl salt, as there is no risk of TEA outcompeting the aniline for the isocyanate under these conditions.
Step-by-Step Methodology
-
Preparation : In a flame-dried 25 mL flask under argon, suspend 4-(2,2-difluoroethoxy)aniline hydrochloride (1.0 mmol, 209.6 mg) in anhydrous DCM (8 mL).
-
Neutralization : Add TEA (1.5 mmol, 210 µL) and stir for 10 minutes at room temperature to ensure complete dissolution and liberation of the free base.
-
Electrophile Addition : Dissolve the target aryl isocyanate (1.05 mmol) in anhydrous DCM (2 mL). Add this solution dropwise to the aniline mixture over 5 minutes.
-
Reaction Execution : Stir the reaction at 20–25 °C. The reaction is typically complete within 2–4 hours. Self-Validating Observation: As the diaryl urea forms, it often precipitates out of the DCM solution as a dense white or off-white solid due to strong intermolecular hydrogen bonding.
-
Isolation : If precipitation is complete, isolate the product directly via vacuum filtration, washing the filter cake with cold DCM (5 mL) and Hexanes (10 mL).
-
Alternative Workup : If the product remains in solution, quench with water (10 mL), separate the organic layer, dry over
, concentrate, and triturate the residue with diethyl ether or hexanes to afford the pure diaryl urea.
Quantitative Data & Reaction Parameters
The following table summarizes the optimized reaction parameters and expected outcomes for both protocols, allowing for rapid experimental planning and comparison.
| Parameter | Protocol A: SNAr (2-Aminopyrimidines) | Protocol B: Diaryl Ureas |
| Electrophile | 2-Chloro-4-substituted pyrimidine | Aryl isocyanate |
| Solvent | n-Butanol (n-BuOH) | Dichloromethane (DCM) |
| Base | DIPEA (3.0 eq) | Triethylamine (TEA) (1.5 eq) |
| Temperature | 95–100 °C (Reflux) | 20–25 °C (Room Temp) |
| Reaction Time | 12–18 hours | 2–4 hours |
| Expected Yield | 65–80% | 85–95% |
| Primary Purification | Silica gel chromatography | Direct precipitation & filtration |
| Critical Variable | Thermal energy to overcome C2 barrier | Strict anhydrous conditions |
References
-
Title : A “Catch React Release” Method for the Flow Synthesis of 2-Aminopyrimidines and Preparation of the Imatinib Base Source : Organic Letters, American Chemical Society (2012). URL :[Link]
-
Title : A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine Source : Journal of Chemical Research, SAGE Publications (2013). URL :[Link]
Application Note: Optimizing Kinase Inhibitors with 4-(2,2-Difluoroethoxy)aniline HCl
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic integration of 4-(2,2-difluoroethoxy)aniline HCl as a high-value building block for optimizing Type I and Type II kinase inhibitors.[1]
Executive Summary & Medicinal Chemistry Rationale
The integration of fluorine into kinase inhibitor scaffolds is a proven strategy to modulate physicochemical properties without significantly altering steric volume. 4-(2,2-difluoroethoxy)aniline HCl (CAS: 1431965-53-5) serves as a critical bioisostere for the classic 4-methoxyaniline or 4-ethoxyaniline moieties found in inhibitors like Gefitinib , Erlotinib , and Vandetanib .[1]
The "Difluoroethoxy Effect" in SAR
Replacing a methoxy (
-
Metabolic Blockade: The electron-withdrawing fluorine atoms deactivate the ether oxygen and the adjacent methylene group, significantly reducing susceptibility to CYP450-mediated O-dealkylation .[1] This extends the in vivo half-life (
).[1] -
Lipophilicity Modulation: The moiety increases LogD moderately compared to a methoxy group, improving membrane permeability while avoiding the excessive lipophilicity associated with trifluoromethoxy (
) groups. -
Weak Hydrogen Bond Donor: Unlike the chemically inert
, the terminal proton in the group acts as a weak hydrogen bond donor (C-H[1]···O/N), potentially anchoring the inhibitor more effectively within the solvent-exposed regions of the kinase ATP-binding pocket.[1]
Structural Comparison
| Property | Methoxy ( | Ethoxy ( | 2,2-Difluoroethoxy ( |
| Metabolic Stability | Low (Labile) | Moderate | High (Blocked) |
| Electronic Effect | Electron Donating (+M) | Electron Donating (+M) | Weakly Withdrawing (-I) |
| Steric Bulk | Small | Medium | Medium |
| Lipophilicity ( | -0.02 | 0.38 | ~0.5 - 0.7 |
Chemical Properties & Handling[1]
-
Compound Name: 4-(2,2-difluoroethoxy)aniline hydrochloride[1][2][3]
-
Appearance: Off-white to pale brown solid[1]
-
Solubility: Soluble in DMSO, Methanol, Water (moderate).
-
Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).
Safety Precaution: Anilines are potential genotoxins. Handle in a fume hood with appropriate PPE (nitrile gloves, safety glasses). Avoid dust formation.
Experimental Protocol: Synthesis of a VEGFR/EGFR Inhibitor Analog
This protocol describes the coupling of 4-(2,2-difluoroethoxy)aniline HCl with a 4-chloroquinazoline scaffold (a common kinase core) via Nucleophilic Aromatic Substitution (
Workflow Diagram
Caption: Step-by-step synthetic workflow for coupling the difluoroethoxy-aniline building block to a quinazoline core.
Step-by-Step Procedure
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)[1]
-
4-(2,2-difluoroethoxy)aniline HCl (1.1 eq)[1]
-
Isopropanol (iPrOH) (anhydrous)[1]
-
Triethylamine (
) (Optional, if free-basing is needed in situ, though HCl salt often catalyzes the reaction in iPrOH).[1]
Execution:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-Chloro-6,7-dimethoxyquinazoline (1.0 mmol, 224 mg) in 10 mL of isopropanol.
-
Addition: Add 4-(2,2-difluoroethoxy)aniline HCl (1.1 mmol, 230 mg) directly to the suspension.
-
Note: The acidity provided by the HCl salt typically catalyzes the
reaction at the C-4 position of the quinazoline.
-
-
Reaction: Heat the mixture to reflux (approx. 85°C) for 4–6 hours.
-
Monitoring: Check progress via TLC (System: 5% MeOH in DCM) or LC-MS.[1] The product is usually more polar than the starting chloride.
-
-
Workup: Cool the reaction mixture to room temperature. The product should precipitate as a hydrochloride salt.
-
Filtration: Filter the precipitate using a Buchner funnel.
-
Washing: Wash the filter cake 2x with cold isopropanol (5 mL) and 2x with diethyl ether (10 mL) to remove unreacted aniline.
-
Drying: Dry the solid under high vacuum at 40°C for 12 hours.
-
Yield Calculation: Expected yield is 75–90%.
Biological Evaluation: Kinase Inhibition Assay
Once synthesized, the inhibitor must be validated. The following is a standard protocol for an ADP-Glo™ Kinase Assay (Promega) adapted for EGFR/VEGFR testing.
Assay Logic Flow
Caption: ADP-Glo assay workflow for quantifying kinase activity inhibition.
Protocol Details
-
Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Perform 3-fold serial dilutions to generate an 8-point dose-response curve (e.g., 10
M to 0.003 M). -
Enzyme Reaction:
-
Dilute EGFR or VEGFR2 enzyme to 0.2 ng/
L in 1x Kinase Buffer. -
Add 2
L of inhibitor dilution to wells. -
Add 4
L of Enzyme solution. Incubate for 10 min at RT (allows inhibitor binding). -
Add 4
L of Substrate/ATP mix (Poly-Glu-Tyr substrate + 10 M ATP).[1] -
Incubate at RT for 60 minutes.
-
-
Detection:
-
Analysis: Measure Luminescence. Calculate
using a 4-parameter logistic fit (GraphPad Prism).[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Synthesis | Incomplete coupling due to steric hindrance.[1] | Switch solvent to n-Butanol or DMF and increase temp to 110°C. |
| Product Oiling Out | Impurities or solvent trapping.[1] | Triturate with Diethyl Ether or Acetonitrile to induce crystallization. |
| High | Poor solubility in assay buffer.[1] | Ensure final DMSO concentration is <1% but compound is fully soluble. Check for precipitation.[4][5] |
| Metabolic Instability | Fluorine position ineffective. | Verify the integrity of the difluoroethoxy group via 19F-NMR (-125 ppm region). |
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link][1]
-
PubChem. (n.d.).[6] Compound Summary: 4-(2,2-difluoroethoxy)aniline.[1][2][3] Retrieved from [Link]
Sources
Nucleophilic substitution reactions involving 4-(2,2-difluoroethoxy)aniline
Application Note: Nucleophilic Substitution Protocols Involving 4-(2,2-difluoroethoxy)aniline
Executive Summary
This guide details the operational protocols for utilizing 4-(2,2-difluoroethoxy)aniline (CAS 937606-77-4) in nucleophilic substitution reactions. This fluorinated aniline is a critical building block in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors), where the 2,2-difluoroethoxy moiety serves as a metabolic stabilizer and lipophilic modulator.
The primary focus of this document is the Nucleophilic Aromatic Substitution (
Molecule Profile & Properties
| Property | Specification |
| Chemical Name | 4-(2,2-difluoroethoxy)aniline |
| CAS Number | 937606-77-4 (Free Base) / 1431965-53-5 (HCl Salt) |
| Molecular Formula | |
| Molecular Weight | 173.16 g/mol |
| Appearance | Off-white to pale brown solid or viscous oil |
| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc; low solubility in water. |
| pKa (Conjugate Acid) | ~4.5 - 5.0 (Estimated; lower than aniline due to electron-withdrawing difluoroethoxy group) |
| Key Reactivity | Nucleophilic amine ( |
Core Application: Synthesis of Quinazoline Kinase Inhibitors
This protocol describes the coupling of 4-(2,2-difluoroethoxy)aniline with 4-chloro-6,7-dimethoxyquinazoline . This reaction mimics the synthesis of Gefitinib/Erlotinib analogs, utilizing the aniline as the nucleophile.
Reaction Mechanism & Rationale
The reaction proceeds via an Addition-Elimination (
-
Addition: The lone pair of the aniline nitrogen attacks the electron-deficient C4 position of the quinazoline, breaking the aromaticity of the pyrimidine ring and forming a Meisenheimer-like tetrahedral intermediate.
-
Elimination: The chloride leaving group is expelled, restoring aromaticity.
-
Proton Transfer: The resulting HCl is typically scavenged by the solvent or the basicity of the product/excess aniline.
Why Isopropanol (IPA)? We recommend IPA over DMF or THF. In IPA, the starting material (chloroquinazoline) is soluble at reflux, but the product (the hydrochloride salt of the anilinoquinazoline) is often insoluble. This drives the reaction to completion via precipitation and simplifies purification to a simple filtration.
Experimental Protocol
Reagents:
-
4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)
-
4-(2,2-difluoroethoxy)aniline (1.1 equiv)
-
Isopropanol (IPA) (10-15 volumes relative to quinazoline mass)
-
Optional: DIPEA (1.5 equiv) if the free base form is required immediately.
Step-by-Step Procedure:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-chloro-6,7-dimethoxyquinazoline (e.g., 1.0 g, 4.45 mmol) in IPA (15 mL).
-
Addition: Add 4-(2,2-difluoroethoxy)aniline (0.85 g, 4.90 mmol) in one portion.
-
Note: If using the HCl salt of the aniline, add 1.1 equiv of DIPEA or
to liberate the free amine in situ.
-
-
Reaction: Heat the mixture to reflux (
) with vigorous stirring.-
Observation: The suspension will likely clear briefly as reagents dissolve, followed by the formation of a heavy precipitate (the product HCl salt) within 30–60 minutes.
-
-
Monitoring: Monitor by TLC (
) or LC-MS. The reaction is typically complete within 2–4 hours. -
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature, then chill in an ice bath (
) for 30 minutes to maximize precipitation. -
Filter the solid under vacuum.
-
Critical Wash: Wash the filter cake with cold IPA (
) followed by diethyl ether ( ) to remove unreacted aniline and impurities.
-
-
Drying: Dry the solid in a vacuum oven at
for 4 hours. -
Yield: Expected yield is 85–95%. The product is obtained as the hydrochloride salt.
Optimization & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Conversion | Aniline nucleophilicity reduced by F-atoms. | Switch solvent to 2-ethoxyethanol (higher boiling point, |
| Sticky Product | Product is not crystallizing. | The HCl salt might be hygroscopic. Basify the reaction mixture with aqueous |
| Impurity Formation | Hydrolysis of chloroquinazoline. | Ensure IPA is dry (anhydrous). Avoid prolonged exposure to atmospheric moisture. |
Visual Workflow: Pathway
The following diagram illustrates the reaction logic and decision points for the synthesis.
Caption: Decision tree for the
Upstream Synthesis: Preparation of the Aniline
If the specific aniline is unavailable, it can be synthesized in-house from commodity chemicals.
Route: 4-Nitrophenol
-
Alkylation:
-
React 4-nitrophenol with 2,2-difluoroethyl tosylate (or bromide) in DMF using
as a base. -
Temp:
. -
Time: 12–18 hours.
-
Purification: Aqueous workup followed by recrystallization from EtOH/Water.
-
-
Reduction:
-
Method A (Catalytic):
(balloon), , MeOH. -
Method B (Chemical): Iron powder,
, (Bechamp reduction). -
Note: Avoid strong acidic conditions during workup to prevent ether cleavage, though the difluoroethyl ether is relatively robust.
-
Safety & Handling
-
Fluorine Toxicity: While the difluoroethoxy group is metabolically stable, fluorinated anilines can be toxic if ingested or absorbed through the skin. Wear nitrile gloves and work in a fume hood.
-
Inhalation: The aniline may have a low vapor pressure, but dust/aerosols are hazardous. Use a particulate respirator if handling powder.
-
Waste: Segregate halogenated organic waste.
References
-
BenchChem. Applications of 4-(Difluoromethoxy)benzene-1,2-diamine in Medicinal Chemistry. (Analogous chemistry for fluoroalkoxy anilines).
-
MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules, 2024.
-
Sigma-Aldrich. Product Specification: 3-Chloro-4-(2,2-difluoroethoxy)aniline. (Structural analog data).
-
ChemScene. Product Data: 4-(2,2-Difluoroethoxy)aniline hydrochloride (CAS 1431965-53-5).[1]
-
Organic Syntheses. General Procedures for Nucleophilic Aromatic Substitution with Anilines. Org.[2][3][4] Synth. Coll. Vol. 10, p. 209.
Sources
Application Note: Reductive Amination Architectures for 4-(2,2-difluoroethoxy)aniline Hydrochloride
Topic: Reductive amination techniques for 4-(2,2-difluoroethoxy)aniline hydrochloride Content Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers
Abstract
This technical guide details the strategic implementation of reductive amination protocols for 4-(2,2-difluoroethoxy)aniline hydrochloride (CAS: 1431965-53-5). As a fluorinated bioisostere of p-anisidine, this scaffold is increasingly prevalent in kinase inhibitors and GPCR modulators due to the metabolic stability conferred by the difluoroethoxy motif. However, the presence of the hydrochloride salt and the electron-withdrawing inductive effect of the gem-difluoro group requires specific modulation of reaction parameters to prevent hydrolysis and ensure complete conversion. This document provides three validated protocols ranging from high-throughput discovery (STAB) to scale-up (Hydrogenation), supported by mechanistic rationale and troubleshooting matrices.
Strategic Considerations
Molecular Analysis & Reactivity Profile
The target amine, 4-(2,2-difluoroethoxy)aniline , presents a unique electronic duality:
-
Electronic Effects: The oxygen atom donates electron density via resonance (
), but the terminal group exerts a strong inductive withdrawal ( ). The net result is a nucleophile slightly less reactive than p-anisidine but significantly more reactive than 4-fluoroaniline. -
Salt Form Challenge: The starting material is supplied as the hydrochloride salt (
). In this protonated state, the nitrogen is non-nucleophilic. Successful imine formation requires quantitative in situ neutralization (free-basing) without triggering side reactions (e.g., aldol condensation of the carbonyl partner).
Reagent Selection Matrix
| Parameter | Protocol A: STAB (Recommended) | Protocol B: NaCNBH₃ | Protocol C: Ti(OiPr)₄ |
| Reagent | Sodium Triacetoxyborohydride | Sodium Cyanoborohydride | Titanium(IV) Isopropoxide + NaBH₄ |
| Primary Use | General Purpose / Discovery | Acid-Sensitive Substrates | Sterically Hindered Ketones |
| Mechanism | Direct Reductive Amination | pH-Controlled Reduction | Lewis-Acid Activated Imine Formation |
| Salt Handling | Requires Base (DIPEA/TEA) | Requires pH Adjustment | Compatible (In situ) |
| Solvent | DCE, DCM, THF | MeOH, EtOH | Neat or THF |
Experimental Workflows & Protocols
Protocol A: The "Gold Standard" STAB Method
Best for: Aldehydes and reactive ketones in discovery chemistry.
Mechanism:
Materials
-
Amine: 4-(2,2-difluoroethoxy)aniline HCl (1.0 equiv)
-
Carbonyl: Aldehyde/Ketone (1.1 – 1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (1.0 – 1.1 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]
-
Additive: Acetic Acid (AcOH) (1.0 equiv) – Optional, accelerates imine formation for ketones.
Step-by-Step Methodology
-
Salt Neutralization (Critical):
-
In a dry reaction vial, suspend 4-(2,2-difluoroethoxy)aniline HCl (1.0 mmol) in DCE (5 mL).
-
Add DIPEA (1.0 mmol) dropwise. Stir for 10 minutes at room temperature (RT). The suspension should clear or become a fine slurry as the free base is liberated.
-
-
Imine Formation:
-
Add the carbonyl substrate (1.1 mmol).[2]
-
Optimization: If reacting with a ketone, add AcOH (1.0 mmol) at this stage.
-
Stir for 30–60 minutes at RT. (Note: Isolation of the imine is rarely necessary with STAB).
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but recommended to suppress over-alkylation).
-
Add STAB (1.5 mmol) in one portion.
-
Allow the reaction to warm to RT and stir for 2–16 hours. Monitor by LC-MS.[3]
-
-
Quench & Workup:
-
Quench with saturated aqueous
(slow addition, gas evolution occurs). -
Extract with DCM (
mL). -
Wash combined organics with brine, dry over
, and concentrate.[3]
-
Protocol B: Titanium-Mediated Method for Hindered Ketones
Best for: Unreactive ketones or electron-deficient anilines where equilibrium favors the starting materials.
Mechanism:
Materials
-
Amine: 4-(2,2-difluoroethoxy)aniline HCl (1.0 equiv)
-
Carbonyl: Hindered Ketone (1.2 equiv)
-
Lewis Acid: Titanium(IV) isopropoxide (1.5 – 2.0 equiv)
-
Reductant: Sodium Borohydride (
) (2.0 equiv) -
Base: Triethylamine (TEA) (1.0 equiv)
Step-by-Step Methodology
-
Complexation:
-
In a sealable vessel, combine the amine HCl salt (1.0 mmol), TEA (1.0 mmol), and the ketone (1.2 mmol).
-
Add
(neat, 2.0 mmol). Caution: Ti(OiPr)4 is moisture sensitive.
-
-
Forced Condensation:
-
Stir the neat mixture (or concentrated THF solution) at RT for 6–12 hours. For extremely hindered substrates, heat to 60°C.
-
-
Reduction:
-
Dilute the viscous mixture with absolute EtOH (5 mL).
-
Add
(2.0 mmol) cautiously (exothermic). Stir for 2 hours at RT.
-
-
Hydrolysis (The "White Precipitate" Step):
Mechanistic Visualization
The following diagram illustrates the critical "Free-Basing" step required for the HCl salt and the divergence between the STAB and Titanium pathways.
Caption: Workflow logic distinguishing direct STAB reduction from Titanium-mediated dehydration for difficult substrates.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<30%) | Incomplete neutralization of HCl salt. | Ensure 1.05 eq of DIPEA is added before the carbonyl. Verify pH > 7. |
| Starting Material Remains | Imine formation is unfavorable. | Switch to Protocol B (Titanium). Add molecular sieves (4Å) to Protocol A. |
| Dialkylation (Tertiary Amine) | Amine is too nucleophilic; Aldehyde is in excess. | Use slow addition of the aldehyde. Increase amine stoichiometry to 1.2 eq. |
| Hydrolysis of Product | Workup too acidic. | The difluoroethoxy group is stable, but the amine can form salts. Ensure basic extraction (pH 10). |
Safety & Handling
-
Fluorinated Anilines: Generally toxic and potential irritants. Handle in a fume hood.
-
STAB: Evolves acetic acid upon reaction. Avoid contact with strong oxidizers.
-
Borohydride Residues: Quench all reaction mixtures with dilute acid or acetone before disposal to destroy active hydrides.
References
-
Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry. Link
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link
-
PubChem. (n.d.).[6][7] "4-(2,2-difluoroethoxy)aniline."[8][9][6][7][10][11] National Center for Biotechnology Information. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. PubChemLite - 4-(2,2-difluoroethoxy)aniline (C8H9F2NO) [pubchemlite.lcsb.uni.lu]
- 7. PubChemLite - 4-(2,2-difluoroethoxy)-2,5-difluoroaniline (C8H7F4NO) [pubchemlite.lcsb.uni.lu]
- 8. chemscene.com [chemscene.com]
- 9. chemscene.com [chemscene.com]
- 10. chemscene.com [chemscene.com]
- 11. 3-Chloro-4-(2,2-difluoroethoxy)aniline | 937606-80-9 [sigmaaldrich.com]
Application Note: A Robust and Scalable Two-Step Synthesis of 4-(2,2-Difluoroethoxy)aniline Hydrochloride
Abstract: This application note provides a comprehensive and detailed guide for the scale-up synthesis of 4-(2,2-difluoroethoxy)aniline hydrochloride, a key building block in medicinal chemistry and materials science.[1] The described two-step process is designed for scalability, safety, and high purity, addressing the needs of researchers and drug development professionals. The synthesis begins with a Williamson ether synthesis to produce the 1-nitro-4-(2,2-difluoroethoxy)benzene intermediate, followed by a highly efficient catalytic hydrogenation to yield the target aniline.[2] The final step involves the formation of the stable hydrochloride salt. This guide emphasizes the rationale behind procedural choices, critical process parameters, safety considerations, and detailed analytical protocols to ensure a reproducible and self-validating workflow.
Introduction and Strategic Overview
4-(2,2-Difluoroethoxy)aniline serves as a crucial intermediate for the synthesis of various active pharmaceutical ingredients (APIs) and specialized chemical products. The introduction of the difluoroethoxy moiety can significantly modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, making it a valuable substituent in drug design.
The synthetic strategy outlined herein is predicated on a robust and well-established chemical sequence: the reduction of a nitroarene precursor. This approach is favored in industrial settings for its high yields and the relative accessibility of starting materials.[3] The overall process is divided into three primary stages:
-
Synthesis of 1-nitro-4-(2,2-difluoroethoxy)benzene (Intermediate 1): An SNAr or Williamson ether-type synthesis from an appropriate 4-nitrophenol precursor.
-
Catalytic Hydrogenation to 4-(2,2-difluoroethoxy)aniline (Free Base): A clean and efficient reduction using a heterogeneous catalyst, Palladium on Carbon (Pd/C), which is easily filtered and removed post-reaction.[4][5]
-
Formation of 4-(2,2-difluoroethoxy)aniline hydrochloride (Final Product): Conversion of the aniline free base to its more stable and easily handled hydrochloride salt.[6]
This document provides the scientific reasoning, step-by-step protocols, and critical safety data necessary for a successful scale-up campaign.
Overall Synthetic Scheme:
Part I: Synthesis of 1-nitro-4-(2,2-difluoroethoxy)benzene
Causality and Experimental Rationale: The initial step involves the formation of an ether linkage. A common and scalable method is the Williamson ether synthesis, which proceeds via the deprotonation of a phenol followed by nucleophilic attack on an alkyl halide or sulfonate. In this protocol, we utilize 4-nitrophenol and 2,2-difluoroethyl tosylate. The electron-withdrawing nitro group enhances the acidity of the phenolic proton, facilitating deprotonation with a moderately strong base like potassium carbonate (K₂CO₃). Dimethylformamide (DMF) is selected as the solvent due to its high polarity, aprotic nature, and ability to solvate the potassium cation, thereby increasing the nucleophilicity of the resulting phenoxide.
Protocol 1: Synthesis of 1-nitro-4-(2,2-difluoroethoxy)benzene
-
Reactor Setup: Charge a clean, dry, appropriately sized reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with 4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF (5-10 volumes relative to 4-nitrophenol) to the reactor.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Reagent Addition: Slowly add a solution of 2,2-difluoroethyl tosylate (1.1 eq) in DMF (2 volumes) to the stirred suspension at room temperature over 1-2 hours. An exotherm may be observed; maintain the internal temperature below 40°C.
-
Reaction: Heat the reaction mixture to 80-90°C. Monitor the reaction progress by HPLC or TLC until consumption of the 4-nitrophenol is complete (typically 4-6 hours).
-
Work-up (Quenching): Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a separate vessel containing cold water (20-30 volumes). This will precipitate the product.
-
Isolation: Stir the resulting slurry for 1 hour, then isolate the solid product by filtration.
-
Washing: Wash the filter cake thoroughly with water to remove DMF and inorganic salts, followed by a wash with a cold non-polar solvent like hexane or heptane to remove non-polar impurities.
-
Drying: Dry the isolated solid under vacuum at 50-60°C to a constant weight.
Quantitative Data (Expected)
| Parameter | Value |
|---|---|
| Yield | 85-95% |
| Purity (HPLC) | >98% |
| Appearance | Pale yellow solid |
Part II: Catalytic Hydrogenation to 4-(2,2-difluoroethoxy)aniline
Causality and Experimental Rationale: Catalytic hydrogenation is the premier industrial method for the reduction of nitroarenes due to its high efficiency and clean byproduct profile (water being the only stoichiometric byproduct).[7] The reaction occurs on the surface of a metal catalyst, where molecular hydrogen is adsorbed and activated.[4]
-
Catalyst Selection: 5% Palladium on Carbon (Pd/C) is chosen for its high activity and selectivity.[5] The carbon support provides a high surface area for the palladium nanoparticles.[8]
-
Safety Considerations: The hydrogenation of nitro compounds is highly exothermic and can lead to thermal runaway if not properly controlled. The formation of hazardous intermediates, such as hydroxylamines, can occur, which are unstable and can decompose violently.[9] Therefore, strict temperature control and gradual substrate addition are critical safety measures.
-
Solvent: Methanol is an excellent solvent for this reaction, as it solubilizes the starting material and is compatible with the hydrogenation conditions.
Protocol 2: Catalytic Hydrogenation
-
Reactor Preparation: Charge a hydrogenation reactor (autoclave) with 5% Pd/C catalyst (0.5-2.0 mol% Pd relative to the nitro-intermediate) and methanol (5-10 volumes).
-
Inerting: Seal the reactor and purge thoroughly with nitrogen (3 cycles of pressurizing to 2-3 bar and venting) to remove all oxygen.
-
Hydrogen Purge: Purge the reactor with hydrogen (3 cycles of pressurizing to 2-3 bar and venting).
-
Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-5 bar).
-
Substrate Addition: Prepare a solution of 1-nitro-4-(2,2-difluoroethoxy)benzene (1.0 eq) in methanol (5 volumes). Add this solution to the reactor gradually via a charging pump, carefully monitoring the internal temperature and hydrogen uptake. Maintain the temperature below 50°C.
-
Reaction: After the addition is complete, maintain the reaction at 40-50°C under hydrogen pressure. The reaction is complete when hydrogen uptake ceases.
-
Post-Reaction: Cool the reactor to room temperature. Vent the hydrogen pressure and purge the reactor with nitrogen.
-
Catalyst Filtration: Carefully filter the reaction mixture through a bed of celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. The filter cake should be wetted with water before disposal.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 4-(2,2-difluoroethoxy)aniline as an oil or low-melting solid.
Quantitative Data (Expected)
| Parameter | Value |
|---|---|
| Yield | 95-99% |
| Purity (HPLC/GC) | >97% |
| Appearance | Light brown oil or solid |
Part III: Hydrochloride Salt Formation
Causality and Experimental Rationale: Anilines are often converted to their hydrochloride salts to improve stability, crystallinity, and handling characteristics. The free base can be susceptible to aerial oxidation, leading to discoloration. The salt formation is a simple acid-base reaction. Isopropanol is a suitable solvent as it typically provides good solubility for the free base and poor solubility for the hydrochloride salt, facilitating precipitation.
Protocol 3: Salt Formation
-
Dissolution: Dissolve the crude 4-(2,2-difluoroethoxy)aniline (1.0 eq) in isopropanol (IPA) or ethyl acetate (5-10 volumes).
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in IPA (e.g., 3-6 M solution, 1.05-1.1 eq) dropwise with vigorous stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring in the ice bath for 1-2 hours to ensure complete precipitation.
-
Isolation: Isolate the solid product by filtration.
-
Washing: Wash the filter cake with cold IPA or diethyl ether to remove any residual impurities.
-
Drying: Dry the final product under vacuum at 50-60°C to a constant weight.
Quantitative Data (Expected)
| Parameter | Value |
|---|---|
| Overall Yield | 75-85% (from 4-nitrophenol) |
| Purity (HPLC) | >99% |
| Appearance | White to off-white crystalline solid |
Process Visualization and Workflow
A streamlined workflow is essential for successful scale-up. The following diagram illustrates the key stages of the synthesis and quality control checkpoints.
Caption: Overall workflow for the synthesis of 4-(2,2-difluoroethoxy)aniline HCl.
Safety and Hazard Analysis
Scaling up chemical synthesis requires a rigorous assessment of potential hazards. All operations should be conducted by trained personnel in a controlled environment with appropriate engineering controls and personal protective equipment (PPE).
Reagent Hazard Summary:
| Reagent | Key Hazards | Recommended Precautions |
|---|---|---|
| 2,2-Difluoroethanol | Flammable liquid, may cause irritation to eyes, skin, and respiratory system.[10] | Handle in a well-ventilated area (fume hood), wear safety goggles, gloves, and flame-retardant lab coat.[11][12] |
| 4-Nitrophenol | Toxic, harmful if swallowed or inhaled, skin and eye irritant. | Avoid creating dust. Use appropriate PPE, including respiratory protection.[11] |
| DMF | Reproductive toxin, irritant. | Use in a well-ventilated area and avoid skin contact. |
| Pd/C Catalyst | May be pyrophoric when dry. Inhalation hazard. | Do not allow to dry. Handle as a wet paste. Filtered catalyst should be kept wet and disposed of according to safety protocols. |
| Hydrogen Gas | Extremely flammable, explosive mixtures with air. | Use in a properly rated hydrogenation area with appropriate ventilation and monitoring. Ensure all equipment is properly grounded. |
| HCl Solution | Corrosive, causes severe skin burns and eye damage. | Handle with extreme care using acid-resistant gloves, goggles, and a face shield. |
Troubleshooting Guide:
Caption: Troubleshooting workflow for the catalytic hydrogenation step.
References
- Capot Chemical Co., Ltd. (2023). MSDS of 2,2-Difluoroethanol.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(2,2-Difluoroethoxy)ethan-1-ol.
- Google Patents. (1999). US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds.
- ChemBlink. (n.d.). 2,2-Difluoroethanol(359-13-7)MSDS Melting Point Boiling Density Storage Transport.
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
- Google Patents. (1979). US4145364A - Preparation of fluorinated anilines.
- ChemRxiv. (n.d.).
-
ResearchGate. (n.d.). Selective Catalytic Hydrogenation of Nitroarenes to Anilines | Request PDF. Retrieved from [Link]
- Google Patents. (1981). US4265834A - Process for the catalytic hydrogenation of nitrobenzene.
-
American Chemical Society. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Org. Lett. 2021, 23, 7, 2734–2739. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Hydrogenation of perfluoroolefins catalyzed by palladium nanoparticles anchored on the layered carbon nitride.
-
Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from [Link]
- Google Patents. (2014). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
- Google Patents. (1973). US3736266A - Preparation of carbon supported palladium catalysts.
-
ResearchGate. (n.d.). Palladium/Carbon Catalyzed Hydrogen Transfer Reactions using Magnesium/Water as Hydrogen Donor | Request PDF. Retrieved from [Link]
-
MDPI. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Catalysts 2021, 11(9), 1085. Retrieved from [Link]
- Google Patents. (2016). CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline.
- Google Patents. (2008). CN100396661C - Preparation of fluorinated aniline.
-
PubChemLite. (n.d.). 4-(2,2-difluoroethoxy)aniline (C8H9F2NO). Retrieved from [Link]
- Google Patents. (2014). CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
- European Patent Office. (n.d.). Method of preparing 2,4-difluoroaniline - EP 0001825 B1.
- ChemRxiv. (n.d.). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme.
-
LookChem. (n.d.). Purification of Aniline - Chempedia. Retrieved from [Link]
Sources
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- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrogenation of perfluoroolefins catalyzed by palladium nanoparticles anchored on the layered carbon nitride - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 12. 2,2-Difluoroethanol(359-13-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions with 4-(2,2-difluoroethoxy)aniline HCl
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for improving yields in coupling reactions involving 4-(2,2-difluoroethoxy)aniline hydrochloride. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered with this and similar electron-deficient aniline substrates.
Introduction: The Challenge of Coupling Electron-Deficient Anilines
4-(2,2-difluoroethoxy)aniline is a valuable building block in medicinal chemistry. However, its successful application in common cross-coupling reactions, such as the Buchwald-Hartwig amination, is often hampered by two key features:
-
The Hydrochloride Salt Form: The commercially available hydrochloride salt requires in situ neutralization, which consumes at least one equivalent of the base, impacting the overall basicity of the reaction medium.
-
Reduced Nucleophilicity: The strongly electron-withdrawing 2,2-difluoroethoxy group significantly reduces the electron density on the aniline nitrogen.[1][2] This lowers the pKa of the amine and decreases its nucleophilicity, making it a challenging substrate for palladium-catalyzed C-N bond formation.[3]
This guide will provide a structured approach to troubleshooting and optimizing your coupling reactions with this substrate.
Frequently Asked Questions (FAQs)
Q1: Why is my yield consistently low when using 4-(2,2-difluoroethoxy)aniline HCl in a standard Buchwald-Hartwig amination?
Low yields with this substrate are often due to its reduced nucleophilicity. The electron-withdrawing nature of the difluoroethoxy substituent deactivates the amine, making the oxidative addition of the amine to the palladium center a slower, less favorable process.[4][5] Additionally, if an insufficient amount of base is used, the aniline will remain protonated and unreactive.
Q2: How does the 2,2-difluoroethoxy group affect the aniline's reactivity compared to a non-fluorinated alkoxy group?
The two fluorine atoms on the ethoxy group act as strong electron-withdrawing groups through induction. This effect significantly lowers the basicity (pKa) and nucleophilicity of the aniline nitrogen compared to, for instance, 4-ethoxyaniline.[1][2] Consequently, more forcing reaction conditions, including more active catalysts and stronger bases, are typically required to achieve good conversion.
Q3: Can I use weaker bases like potassium carbonate (K₂CO₃) for this coupling?
While weaker bases like K₂CO₃ are desirable for their compatibility with sensitive functional groups, they are often insufficient for coupling with electron-deficient anilines like 4-(2,2-difluoroethoxy)aniline HCl.[6] A stronger base is necessary to both neutralize the hydrochloride salt and deprotonate the weakly nucleophilic aniline to form the active amido-palladium complex.[4][7]
Q4: What are the primary side reactions to be aware of?
Common side reactions include:
-
Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be more prevalent with certain ligands and at higher temperatures.[8]
-
Homocoupling: Dimerization of the aryl halide or the boronic acid (in Suzuki couplings). This is often exacerbated by the presence of oxygen.[8][9]
-
Protodeboronation (in Suzuki Coupling): The boronic acid reacts with a proton source (e.g., water) to replace the boron group with hydrogen. This is a significant issue with electron-deficient boronic acids.[9][10]
Troubleshooting Guide: Low Yield in Coupling Reactions
This section provides a systematic approach to diagnosing and resolving low-yield issues.
Problem 1: Low to No Conversion of Starting Materials
This is a common issue and often points to a problem with the catalytic cycle's initiation or a key step being too slow.
Caption: Troubleshooting workflow for low or no reaction conversion.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Base | The HCl salt consumes one equivalent of base. An additional equivalent is needed to deprotonate the weakly acidic aniline for the catalytic cycle. | Use at least 2.5-3.0 equivalents of a strong base like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS).[6][11] |
| Inactive Catalyst | The active Pd(0) species is sensitive to oxygen.[8] Using Pd(II) sources like Pd(OAc)₂ can sometimes lead to incomplete reduction to the active catalyst. | Use a palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) to ensure reliable formation of the active Pd(0) species.[7] Ensure all reagents and solvents are rigorously degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen).[9] |
| Inappropriate Ligand | Standard ligands like PPh₃ are often ineffective for challenging, electron-deficient anilines.[9] | Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These promote oxidative addition and reductive elimination.[12] |
| Suboptimal Temperature | The reduced nucleophilicity of the aniline may require higher thermal energy to overcome the activation barrier. | Increase the reaction temperature in increments of 10-20 °C. Common solvents like toluene or dioxane allow for higher reaction temperatures. |
Problem 2: Reaction Stalls After Partial Conversion
If the reaction starts but does not go to completion, it often indicates catalyst deactivation or inhibition.
Caption: General workflow for setting up a Buchwald-Hartwig amination.
Reagents and Conditions:
| Component | Recommendation | Rationale |
| Aryl Halide | 1.0 equiv. | Aryl bromides are a good starting point, being more reactive than chlorides. |
| 4-(2,2-difluoroethoxy)aniline HCl | 1.2 equiv. | A slight excess can help drive the reaction to completion. |
| Palladium Pre-catalyst | XPhos Pd G3 (2 mol%) | A highly active and reliable catalyst for challenging amines. [7] |
| Base | NaOtBu (2.5 equiv.) | A strong, non-nucleophilic base is required. [6] |
| Solvent | Anhydrous, Degassed Toluene or Dioxane (0.1 M) | Good solvents for this type of coupling, allowing for higher temperatures. [13] |
| Temperature | 100-110 °C | Higher temperatures are often necessary for electron-deficient anilines. |
| Atmosphere | Argon or Nitrogen | Essential to prevent catalyst deactivation. [9] |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, 4-(2,2-difluoroethoxy)aniline HCl, NaOtBu, and the palladium pre-catalyst under an inert atmosphere (preferably in a glovebox).
-
Seal the flask, and if not in a glovebox, evacuate and backfill with argon or nitrogen three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the flask in a preheated oil bath and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Suzuki-Miyaura Coupling: General Protocol
This protocol is for the C-C bond formation between a halo-substituted 4-(2,2-difluoroethoxy)aniline and a boronic acid/ester.
Reagents and Conditions:
| Component | Recommendation | Rationale |
| Halo-substituted Aniline | 1.0 equiv. | The reactivity of the halogen follows the trend I > Br > Cl. [9] |
| Boronic Acid/Ester | 1.5 equiv. | An excess is used to counteract potential protodeboronation. [10] |
| Palladium Catalyst | Pd(dppf)Cl₂ (3 mol%) or a Buchwald pre-catalyst (2 mol%) | dppf is a robust ligand for Suzuki couplings. Buchwald systems can also be highly effective. [14][15] |
| Base | K₃PO₄ or Cs₂CO₃ (3.0 equiv.) | Strong inorganic bases are typically effective. Ensure they are finely powdered and anhydrous. [9][16] |
| Solvent | Anhydrous, Degassed Dioxane/Water (e.g., 10:1) or Toluene/Water | A protic co-solvent is often beneficial for the transmetalation step. [10] |
| Temperature | 90-110 °C | Elevated temperatures are generally required. |
| Atmosphere | Argon or Nitrogen | Crucial for preventing both catalyst deactivation and boronic acid homocoupling. [9] |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add the halo-substituted aniline, boronic acid/ester, base, and palladium catalyst under an inert atmosphere.
-
Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Add the degassed solvent system via syringe.
-
Heat the mixture with vigorous stirring for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute with an organic solvent and water.
-
Separate the layers, extract the aqueous phase, and wash the combined organic layers with brine.
-
Dry, concentrate, and purify the product by column chromatography.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. BenchChem.
- BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- BenchChem. (2025).
- Wikipedia. (2023).
- Myers, A. (2011). The Suzuki Reaction. Chem 115, Harvard University.
- Request PDF. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands.
- Journal of the American Chemical Society. (2018). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- BenchChem. (2025).
- Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115.
- Chemistry Steps. (2024). Reactions of Aniline.
- Organic Chemistry D
- ChemSpider Synthetic Pages. (2006).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BenchChem. (2025).
- PubChemLite. (n.d.). 4-(2,2-difluoroethoxy)aniline (C8H9F2NO).
- BenchChem. (2025). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem.
- Reddit. (2022).
- PubChemLite. (n.d.). 4-(2,2-difluoroethoxy)-2,5-difluoroaniline.
- Request PDF. (2025). The Influence of Nucleophile Substituents on the Orientation in the Reaction between 2,4‐Difluoronitrobenzene and Lithium Phenoxides in Liquid Ammonia.
- PubChem. (n.d.). 4-(Difluoromethoxy)aniline.
- PMC. (2017).
- YouTube. (2025).
- PMC. (2011). Indolyne and Aryne Distortions and Nucleophilic Regioselectivites.
- NCERT. (n.d.). Amines.
- Organic Chemistry Portal. (2003). Ligand- and Base-Free Copper(II)
- ResearchGate. (2025). Reactions for making widely used aniline compounds break norms of synthesis.
Sources
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Technical Support Center: Troubleshooting Solubility of 4-(2,2-Difluoroethoxy)aniline Hydrochloride in DMSO
Issue Overview
Researchers frequently report that 4-(2,2-difluoroethoxy)aniline hydrochloride (CAS: 1431965-53-5) forms a cloudy suspension, gels, or fails to reach target millimolar concentrations when dissolved in 100% anhydrous Dimethyl Sulfoxide (DMSO). This guide provides the mechanistic root cause of this bottleneck and outlines validated, self-resolving protocols to achieve complete dissolution without compromising downstream assays.
Mechanistic Root Cause (FAQ)
Q: Why doesn't this salt dissolve easily in DMSO, which is notoriously one of the strongest organic solvents? A: The solubility failure is a classic case of selective solvation mismatch. 4-(2,2-difluoroethoxy)aniline hydrochloride consists of a highly lipophilic fluorinated tail and a polar ionic headgroup. While DMSO is a powerful polar aprotic solvent with a high dielectric constant, its solvation capability is highly asymmetric.
The oxygen atom in DMSO is a strong hydrogen-bond acceptor, effectively solvating cations (like the anilinium proton). However, DMSO completely lacks hydrogen-bond donors. Consequently, it cannot effectively solvate small, hard anions like chloride . This lack of anionic solvation leaves the high lattice energy of the hydrochloride salt intact, creating a severe thermodynamic barrier to dissolution.
Q: Can I just heat the sample to force dissolution? A: Heating the sample to 40–50 °C will provide the kinetic energy to temporarily overcome the lattice energy. However, this is not a self-validating or stable system; upon cooling to room temperature, the chloride ions and anilinium cations will rapidly re-associate, leading to precipitation. Furthermore, prolonged heating of anilines in DMSO can induce oxidative side reactions.
Actionable Troubleshooting Protocols
To establish a self-validating, stable solution at room temperature, you must alter the solvation environment. Choose one of the following step-by-step methodologies based on your downstream assay tolerances.
Protocol A: Co-Solvation (The Protic Rescue)
Mechanism: Introducing a minor fraction of a protic solvent introduces hydrogen-bond donors into the system. These donors selectively solvate the chloride anion, collapsing the salt lattice and allowing the DMSO to solvate the rest of the molecule .
-
Weigh the required mass of 4-(2,2-difluoroethoxy)aniline hydrochloride into a clean, dry glass vial.
-
Add 90% to 95% of your final target volume using anhydrous DMSO.
-
Agitate the mixture. Observe that it remains a cloudy suspension.
-
Titrate 5% to 10% (v/v) of HPLC-grade Water (
) or Methanol (MeOH) dropwise into the vial. -
Vortex for 30 seconds. The suspension will rapidly clear into a stable, transparent solution, visually validating the disruption of the ionic lattice.
Protocol B: In Situ Free-Basing (The Organic Approach)
Mechanism: If protic solvents are incompatible with your assay, you can chemically neutralize the salt. By deprotonating the anilinium ion, you generate the free base—a neutral, lipophilic molecule whose polarity perfectly matches DMSO.
-
Suspend the API in 100% anhydrous DMSO at your target volume.
-
Add 1.05 to 1.10 molar equivalents of an organic non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
Vortex for 60 seconds. The base abstracts the proton, forming the highly soluble 4-(2,2-difluoroethoxy)aniline free base in real-time. The resulting byproduct (e.g., DIPEA hydrochloride) is highly soluble in DMSO, ensuring a completely clear solution.
Physicochemical Data & Solvation Profiles
The following table summarizes the divergent properties of the free base versus the hydrochloride salt to guide your experimental design.
| Property / Parameter | Hydrochloride Salt Form | Free Base Form (Generated in situ) |
| Molecular Weight | 209.62 g/mol | 173.16 g/mol |
| Lattice Energy | High (Strong ionic interactions) | Low (Van der Waals / Dipole-Dipole) |
| DMSO Solvation | Poor (Cl⁻ anion remains unsolvated) | Excellent (Neutral lipophile) |
| Recommended Solvents | DMSO/H₂O mixtures, Methanol | 100% DMSO, DMF, Dichloromethane |
| Assay Considerations | May shift local pH slightly acidic | Requires presence of trace organic base |
Workflow Visualization
Figure 1: Decision matrix for optimizing solubility of 4-(2,2-difluoroethoxy)aniline HCl in DMSO.
References
Purification methods for 4-(2,2-difluoroethoxy)aniline hydrochloride intermediates
Welcome to the Technical Support Center for the synthesis and purification of 4-(2,2-difluoroethoxy)aniline hydrochloride and its critical intermediates. This guide is designed for researchers, process chemists, and drug development professionals scaling up fluorinated aniline derivatives.
Process Overview & Workflow
The production of 4-(2,2-difluoroethoxy)aniline hydrochloride typically follows a three-stage synthetic route: Nucleophilic Aromatic Substitution (SNAr), Catalytic Nitro Reduction, and Salt Formation. Controlling impurity profiles at each intermediate stage is critical to preventing downstream failures.
Workflow for the synthesis and purification of 4-(2,2-difluoroethoxy)aniline hydrochloride.
Step-by-Step Purification Methodologies
Protocol A: Purification of 1-(2,2-Difluoroethoxy)-4-nitrobenzene (Intermediate 1)
Causality: The SNAr reaction utilizing 2,2-difluoroethanol[3] often leaves unreacted fluorinated alcohol and generates 4-nitrophenol via competing hydrolysis. An alkaline workup leverages the acidity of these impurities to partition them into the aqueous phase, self-validating the removal of phenolic byproducts through visual color changes.
-
Quench & Extract: Cool the SNAr reaction mixture (in DMF) to room temperature. Dilute with 5 volumes of ice-cold water to precipitate the crude product. Extract with Ethyl Acetate (EtOAc) (3 x 3 vol).
-
Alkaline Wash: Wash the combined organic layers with 1M NaOH (2 x 2 vol). Self-validation: The aqueous layer will turn bright yellow if 4-nitrophenol is present. Continue washing until the aqueous layer is colorless.
-
Neutralization & Drying: Wash with brine (1 x 2 vol) to neutralize, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Crystallization: Dissolve the crude solid in a minimum volume of hot Ethanol (EtOH). Slowly add water (EtOH:Water 3:1 v/v) until slightly cloudy. Cool to 4°C to crystallize. Filter and dry.
Protocol B: Purification of 4-(2,2-Difluoroethoxy)aniline Free Base (Intermediate 2)
Causality: Catalytic reduction of nitroarenes using Pd/C [1, 2] is highly efficient but leaves trace palladium that coordinates with the newly formed aniline, accelerating oxidative degradation (darkening). Removing this metal is strictly required before salt formation.
-
Catalyst Filtration: Purge the reaction vessel with Argon. Filter the mixture through a tightly packed Celite® pad to remove the bulk Pd/C catalyst. Wash the pad with degassed Methanol.
-
Palladium Scavenging: Transfer the filtrate to a clean flask. Add a silica-based thiol scavenger (e.g., SiliaMetS® Thiol, 10 wt% relative to the theoretical yield). Stir at 40°C for 2 hours under Argon.
-
Isolation: Filter out the scavenger through a 0.22 µm PTFE membrane. Concentrate the filtrate under reduced pressure to yield the free base as a pale yellow oil or low-melting solid. Store strictly under inert atmosphere.
Protocol C: Crystallization of the Hydrochloride Salt (Final Product)
Causality: Anilines are prone to forming gummy, solvated complexes if acidified in highly polar solvents. Using a binary solvent system (Isopropanol/MTBE) controls the supersaturation rate [4], ensuring a highly crystalline, free-flowing powder.
-
Dissolution: Dissolve the purified free base in anhydrous Isopropanol (IPA) (5 vol) under Argon. Cool to 0–5°C in an ice bath.
-
Acidification: Slowly add 1.05 equivalents of 4M HCl in Dioxane dropwise over 30 minutes. Maintain internal temperature below 10°C to prevent ether cleavage or localized heating.
-
Anti-Solvent Addition: Once addition is complete, slowly add Methyl tert-butyl ether (MTBE) (10 vol) to induce precipitation. Stir for 1 hour at 0°C.
-
Filtration & Drying: Filter the resulting white crystalline solid. Wash with cold MTBE (2 x 2 vol). Dry in a vacuum oven at 40°C for 12 hours.
Troubleshooting & FAQs
Q: My 4-(2,2-difluoroethoxy)aniline free base is turning dark brown/black within hours of isolation. How can I prevent this? A: This is a classic sign of oxidative degradation, which is drastically accelerated by trace transition metals. Palladium leached from the Pd/C catalyst during the nitro reduction step [2] coordinates with the aniline nitrogen and catalyzes oxidation. Fix: Implement Protocol B , specifically the use of a thiol-functionalized silica scavenger. Ensure all post-reduction transfers are done under an Argon blanket, and immediately convert the free base to the HCl salt, which is significantly more stable against oxidation.
Q: During the SNAr step, I am observing low yields and a significant amount of 4-nitrophenol byproduct. Why? A: The nucleophilic aromatic substitution (SNAr) of 1-fluoro-4-nitrobenzene competes with hydrolysis if water is present in the system. Fix: Ensure strictly anhydrous conditions. Dry your Potassium Carbonate (K₂CO₃) in a vacuum oven at 120°C overnight before use. Use anhydrous DMF and a slight excess (1.2 eq) of 2,2-difluoroethanol [3].
Q: Is there a risk of defluorination during the catalytic hydrogenation of the nitro group? A: Generally, no. While benzylic fluorides and aryl fluorides are susceptible to hydrodefluorination under Pd/C catalysis, the aliphatic C-F bonds in the 2,2-difluoroethoxy moiety are highly stable under standard hydrogenation conditions (H₂ balloon or hydrazine hydrate) [1]. However, avoid excessive temperatures (>50°C) and high pressures (>3 bar) to maintain complete chemoselectivity.
Q: The HCl salt precipitates as a sticky gum rather than a free-flowing powder. How do I fix the morphology? A: Gummy precipitates occur when the crystallization solvent is too polar, or the addition of HCl is too rapid, which traps solvent and impurities in an amorphous matrix [4]. Fix: Switch to the binary solvent system described in Protocol C (IPA/MTBE). The slow addition of acid at 0–5°C controls the nucleation rate, while the MTBE acts as an anti-solvent to force the precipitation of a highly ordered crystal lattice.
Quantitative Data & Specifications
To ensure lot-to-lot reproducibility, the following analytical specifications should be met at each stage of the synthesis.
| Intermediate / Product | Key Quality Attribute | Analytical Method | Acceptance Criteria |
| Intermediate 1 (Nitro) | Purity | HPLC (UV 254 nm) | ≥ 98.0% (a/a) |
| Residual 4-Nitrophenol | HPLC / LC-MS | ≤ 0.5% | |
| Intermediate 2 (Free Base) | Purity | HPLC (UV 254 nm) | ≥ 98.0% (a/a) |
| Residual Palladium (Pd) | ICP-MS | ≤ 10 ppm | |
| Final Product (HCl Salt) | Purity | HPLC (UV 254 nm) | ≥ 99.5% (a/a) |
| Moisture Content | Karl Fischer Titration | ≤ 0.5% w/w | |
| Residue on Ignition (ROI) | USP <281> | ≤ 0.1% w/w |
References
-
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Development of Highly Efficient, Glassy Carbon Foam Supported, Palladium Catalysts for Hydrogenation of Nitrobenzene Source: MDPI URL:[Link]
- Source: Google Patents (WO2023201218A2)
-
A Brief Introduction to Chemical Reaction Optimization Source: ACS Publications URL:[Link]
Technical Support Center: 4-(2,2-difluoroethoxy)aniline Stability & Storage
This guide functions as a Tier 3 Technical Support resource. It is designed to provide authoritative, chemically grounded solutions for the handling of 4-(2,2-difluoroethoxy)aniline , a sensitive intermediate often used in kinase inhibitor synthesis.
Case ID: PREV-OX-4DFEA Classification: Air-Sensitive / Light-Sensitive Reagent Support Level: Senior Application Scientist
Executive Summary
4-(2,2-difluoroethoxy)aniline is an electron-rich aromatic amine. While the fluorine atoms provide some inductive stabilization, the para-alkoxy group significantly increases the electron density on the nitrogen atom, making it highly susceptible to auto-oxidation .
Upon exposure to atmospheric oxygen and light, this compound degrades from a white/off-white solid into brown or black tars. This degradation is not merely cosmetic; it generates azo-dimers and quinoid impurities that can act as radical scavengers, poisoning subsequent palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).
Module 1: The Oxidation Mechanism (Root Cause Analysis)
To prevent degradation, one must understand the failure mode. The oxidation of p-alkoxy anilines follows a radical-mediated pathway, accelerated by photons (light) and heat.
The Degradation Pathway
-
Initiation: Homolytic cleavage of the N-H bond or single-electron transfer (SET) to oxygen generates an aminyl radical or radical cation .
-
Propagation: These radicals couple to form hydrazines, which oxidize further to azo-compounds (colored impurities).
-
Quinone Formation: In the presence of moisture, the alkoxy group can hydrolyze or oxidize to form quinone imines , leading to insoluble "aniline black" polymers.
Figure 1: Radical-mediated oxidation pathway of electron-rich anilines.
Module 2: The "Gold Standard" Storage Protocol
Objective: Maintain purity >98% for >6 months. Prerequisite: If the bottle is already brown, proceed to Module 3 (Recovery).
The Environment (Atmosphere)
-
Requirement: Inert Gas (Argon preferred over Nitrogen due to density).
-
Why: Argon is heavier than air and forms a "blanket" over the solid, whereas Nitrogen can mix more easily if the seal is imperfect.
-
Protocol:
-
Flush the headspace of the storage vial with Argon for 15–30 seconds before closing.
-
Wrap the cap junction with Parafilm M or electrical tape to prevent gas exchange.
-
The Temperature (Kinetics)
-
Requirement: 2°C to 8°C (Refrigerator) or -20°C (Freezer) for long-term (>1 month).
-
Why: Oxidation is a kinetic process. According to the Arrhenius equation, lowering the temperature by 10°C roughly halves the rate of degradation.
-
Critical Warning: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, accelerating hydrolysis and oxidation.
The Container (Photon Shielding)
-
Requirement: Amber glass vial or aluminum foil wrap.
-
Why: UV and visible light provide the activation energy required to initiate the radical formation described in Module 1.
Module 3: Troubleshooting & Recovery (Salvation Protocols)
If your material has degraded, do not discard it immediately. Use the Acid-Base Rescue Extraction . This method is superior to recrystallization for removing neutral oxidized impurities (azo compounds/oligomers).
Protocol: Acid-Base Purification
Principle: Anilines are basic; oxidized impurities (azo/nitro/quinones) are generally neutral or acidic.
| Step | Action | Chemical Logic |
| 1 | Dissolve crude aniline in Ethyl Acetate (EtOAc) . | Solubilizes both product and impurities. |
| 2 | Extract with 1M HCl (aq) (3x). | Protonates the aniline ( |
| 3 | Discard the organic (EtOAc) layer. | Removes the oxidation byproducts. |
| 4 | Wash the aqueous layer with fresh EtOAc. | Scavenges any remaining neutral impurities. |
| 5 | Basify aqueous layer with 2M NaOH (pH > 10). | Deprotonates the aniline, returning it to a neutral, organic-soluble form. |
| 6 | Extract with fresh EtOAc (3x). | Recovers the purified aniline. |
| 7 | Dry over | Removes water; yields pure off-white solid. |
Module 4: Interactive Troubleshooting (FAQs)
Figure 2: Rapid decision tree for reagent viability.
Q1: My sample arrived melted (liquid). Is it degraded?
A: Not necessarily. Check the Certificate of Analysis (CoA) for the melting point. Many fluoro-alkoxy anilines have low melting points (
-
Verification: Run a TLC. If you see a single spot, it is safe to use.
Q2: Can I use the oxidized (brown) material for a test reaction?
A: No. The oxidized impurities act as "radical sinks." If you are performing a metal-catalyzed reaction (e.g., Suzuki, Buchwald), these impurities can chelate the catalyst or quench the catalytic cycle, leading to false negatives. Always purify first.
Q3: Why does the SDS say "Store under Nitrogen" but you recommend Argon?
A: Nitrogen is acceptable, but Argon is superior for opened containers. Nitrogen is lighter than Oxygen; if you flush a vial with Nitrogen and cap it poorly, buoyancy can allow Nitrogen to escape and Oxygen to enter. Argon is heavier than air, settling on the crystals and providing a more robust physical barrier.
References
-
Sigma-Aldrich (Merck). Safety Data Sheet: 4-(Difluoromethoxy)aniline (Analogous Structure). Retrieved from (General Aniline Handling Guidelines).
-
BenchChem. Best practices for handling air and light-sensitive aniline compounds. Retrieved from .
-
National Institutes of Health (NIH). Oxidation of 4-methoxyanilines to 1,4-benzoquinones. (Mechanistic insight into p-alkoxy aniline degradation). Retrieved from .
-
Fisher Scientific. Storage and Handling of Air-Sensitive Reagents. Retrieved from .
Technical Support Center: Troubleshooting 4-(2,2-Difluoroethoxy)aniline Hydrochloride Reactivity
Welcome to the technical support and troubleshooting guide for 4-(2,2-difluoroethoxy)aniline hydrochloride . This document is designed for researchers, application scientists, and process chemists experiencing stalled reactions, low yields, or complete lack of reactivity when utilizing this specific aniline derivative in cross-coupling or amidation workflows.
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will examine the fundamental mechanistic causality behind the reactivity issues, provide self-validating experimental protocols, and map out the exact chemical pathways required to successfully utilize this compound.
Chemical Profiling & Quantitative Data
The root cause of "low reactivity" with this compound almost always stems from a misunderstanding of its physical state rather than its inherent electronic properties. Supplied as a hydrochloride salt, the molecule exists as an anilinium ion .
Quantitative Property Summary
| Property | Hydrochloride Salt Form | Free Base Form | Causality / Impact on Reactivity |
| Nucleophilicity | Zero | High | Protonation ties up the nitrogen lone pair, making nucleophilic attack impossible[1]. |
| Estimated pKa | N/A | ~4.2 – 4.8 | The +R resonance of the oxygen is slightly dampened by the strong -I inductive effect of the |
| Solubility | Water, MeOH, DMSO | DCM, EtOAc, THF, Toluene | Salt form crashes out of non-polar coupling solvents, starving the reaction of the reagent. |
| Visual State | Solid powder | Oil or low-melting solid | Phase changes during workup can indicate successful free-basing. |
Core Troubleshooting Workflow
Before altering catalysts or heating your reaction to degradation temperatures, follow this diagnostic decision tree to isolate the point of failure.
Caption: Diagnostic workflow for identifying and resolving aniline hydrochloride reactivity failures.
Frequently Asked Questions (The "Why" and "How")
Q1: Why is my amide coupling or Buchwald-Hartwig reaction failing completely when using the hydrochloride salt directly?
A: The reaction fails because the nitrogen's lone pair of electrons—which is strictly required to attack an activated carboxylic acid or coordinate to a Palladium catalyst—is actively participating in a covalent bond with a proton (
Q2: How do the electronic effects of the 2,2-difluoroethoxy group influence the aniline's reactivity?
A: Aniline reactivity is governed by electron density on the nitrogen. A standard para-alkoxy group (like methoxy) is strongly electron-donating via resonance (+R effect), which makes the aniline highly reactive. However, your compound features two highly electronegative fluorine atoms on the adjacent carbon. These fluorines exert a strong electron-withdrawing inductive effect (-I effect) through the sigma bonds[2]. The Result: The 2,2-difluoroethoxy group is a net-neutral to slightly activating substituent. It is less nucleophilic than p-anisidine, but significantly more reactive than plain aniline or halogenated anilines. Once free-based, electronic deactivation is not the cause of your stalled reaction.
Q3: Should I free-base the compound in situ (in the reaction flask) or ex situ (prior to the reaction)?
A: This depends on the sensitivity of your reaction:
-
Amide Couplings: In situ free-basing is perfectly acceptable. Adding 2.5 to 3.0 equivalents of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) will neutralize the HCl salt and accommodate the acid generated during coupling.
-
Buchwald-Hartwig Aminations: Ex situ free-basing is highly recommended for lab scale. Excess chloride ions from the HCl salt can poison certain Palladium catalytic cycles by forming unreactive Pd-Cl dimer complexes. Alternatively, modern scale-up protocols utilize biphasic aqueous conditions (e.g., MeTHF/Water with
) to dissolve the inorganic base and sequester the chloride salts away from the organic catalytic cycle[3].
Mechanistic Pathway Visualization
Understanding the transition from the dormant salt to the active nucleophile is critical for process control.
Caption: Mechanistic activation of the anilinium salt into a competent nucleophile via deprotonation.
Self-Validating Experimental Protocols
To guarantee success, utilize these field-proven methodologies. Each protocol includes a "Self-Validation Check" to ensure the chemical state has successfully transitioned before you waste expensive catalysts or building blocks.
Protocol A: Ex Situ Free-Basing (Liquid-Liquid Extraction)
Use this prior to sensitive transition-metal catalyzed cross-couplings.
-
Dissolution: Suspend 1.0 eq of 4-(2,2-difluoroethoxy)aniline hydrochloride in a 1:1 mixture of Ethyl Acetate (EtOAc) and distilled water.
-
Neutralization: Slowly add saturated aqueous Sodium Bicarbonate (
) or 1M NaOH dropwise while stirring vigorously until the aqueous layer reaches a pH > 8. -
Extraction: Transfer to a separatory funnel. Extract the organic layer. Wash the aqueous layer twice more with EtOAc[4].
-
Drying: Combine the organic layers, wash with brine, and dry over anhydrous
. Filter and concentrate under reduced pressure to yield the free base.
-
Self-Validation Check: Run a TLC (Thin Layer Chromatography) of the starting salt alongside your extracted product in 30% EtOAc/Hexanes. The HCl salt will remain stuck at the baseline (
), while the successful free base will migrate up the plate ( ).
Protocol B: In Situ Free-Basing for Amide Coupling
Use this for standard peptide/amide couplings (e.g., HATU, EDC).
-
Preparation: In a dry flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or DCM.
-
Base Addition: Add DIPEA (3.0 eq). Note: 1.0 eq is consumed neutralizing the aniline HCl salt, 1.0 eq is consumed by the acid generated during coupling, and 1.0 eq acts as a catalytic buffer.
-
Aniline Addition: Add 4-(2,2-difluoroethoxy)aniline hydrochloride (1.1 eq) directly to the stirring mixture.
-
Reaction: Stir at room temperature for 2–4 hours.
-
Self-Validation Check: The reaction mixture should transition from a cloudy suspension (insoluble salt) to a clear, homogeneous solution within 15 minutes as the DIPEA liberates the soluble free base.
Protocol C: Biphasic Buchwald-Hartwig Amination
Use this for scale-up C-N couplings where ex situ extraction is too time-consuming.
-
Catalyst Loading: To a reactor, add the aryl halide (1.0 eq), 4-(2,2-difluoroethoxy)aniline hydrochloride (1.1 eq),
(0.02 eq), and a suitable ligand like BrettPhos or tBuXPhos (0.04 eq)[5]. -
Solvent System: Add 2-Methyltetrahydrofuran (MeTHF) as the organic phase.
-
Aqueous Base: Add a solution of
or (3.0 eq) dissolved in degassed water. The biphasic nature solubilizes the inorganic base and pulls the inhibitory chloride ions into the aqueous layer, protecting the Pd catalyst[3]. -
Reaction: Purge with
and heat to 70–80 °C under vigorous stirring to ensure phase mixing.
-
Self-Validation Check: Monitor via LCMS. The mass of the free base (
) should appear immediately upon heating, followed by the gradual appearance of the cross-coupled product mass.
References
Sources
Technical Support Center: Handling 4-(2,2-difluoroethoxy)aniline Hydrochloride
Introduction
Welcome to the Technical Support Center. You are likely working with 4-(2,2-difluoroethoxy)aniline hydrochloride , a critical intermediate often employed in the synthesis of kinase inhibitors and other bioactive small molecules. The 2,2-difluoroethoxy moiety acts as a lipophilic bioisostere, modulating pharmacokinetic properties, while the aniline amine serves as a pivotal attachment point.
However, the hydrochloride salt form introduces a significant challenge: hygroscopicity .[1] This compound avidly absorbs atmospheric moisture, leading to three primary failure modes in research:
-
Stoichiometric Drift: Excess water weight leads to under-loading of the limiting reagent.
-
Oxidative Degradation: Moisture facilitates the mobility of oxygen, accelerating the oxidation of the electron-rich aniline ring (browning).
-
Physical Instability: Caking and deliquescence make handling difficult.
This guide provides field-proven protocols to mitigate these risks, ensuring your experimental data remains robust and reproducible.
Part 1: Storage & Stability (The "Shelf" Phase)
Q1: My compound arrived white but has turned grey/brown after two weeks. Is it still usable?
Diagnosis: This is a classic sign of oxidative degradation , accelerated by moisture and light.[1] Aniline derivatives are electron-rich and prone to forming radical cations that polymerize into colored impurities (similar to polyaniline formation).
-
Technical Insight: The hydrochloride salt lattice usually protects the amine from oxidation by protonating the lone pair. However, absorbed water disrupts this lattice, creating local regions of mobility where the free base equilibrium can exist transiently, allowing oxidation to proceed [1].
-
Action:
-
Minor Discoloration (Off-white/Grey): Likely >98% pure.[2] Verify with H-NMR. If the aromatic region is clean, proceed but adjust stoichiometry for water content.
-
Major Discoloration (Brown/Black): Recrystallization is required. Dissolve in minimal hot ethanol/methanol, treat with activated charcoal, filter, and precipitate with cold ether or HCl/dioxane.
-
Q2: What are the absolute best storage conditions?
Standard: Store at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (Argon/Nitrogen).
The "Double-Barrier" System (Recommended): Do not rely on the vendor's bottle cap alone.
-
Place the original vial inside a secondary jar containing a layer of active desiccant (e.g., Drierite™ or KOH pellets).
-
Wrap the outer jar in aluminum foil to block light.
-
Store the entire assembly in the fridge.
-
Why? Cold air holds less moisture, but refrigerators are humid environments. The secondary jar protects against condensation when the fridge door opens [2].
-
Part 2: Handling & Weighing (The "Bench" Phase)
Q3: I don't have a glovebox. How can I weigh this accurately without it absorbing water?
Strategy: Use the "Difference Weighing" technique combined with speed.
-
Equilibrate: Allow the cold container to warm to room temperature before opening. Opening a cold bottle condenses atmospheric moisture instantly onto the solid.
-
The Setup: Have your receiving flask (with solvent or empty) ready and purged with nitrogen.
-
The Transfer:
-
Weigh the full capped vial.
-
Quickly transfer an estimated amount to your reaction flask.
-
Immediately recap and weigh the vial again.
-
Calculation:
. -
Why? This eliminates the error of moisture adsorbing to the weigh boat or spatula during a slow weighing process [3].
-
Q4: Static electricity is making the powder "jump" during weighing. How do I stop this?
Cause: Dry salts in low-humidity environments (like winter labs) accumulate static charge. Fix: Use an anti-static gun (zerostat) on the vial before opening, or wipe the spatula and vial exterior with a dryer sheet. Alternatively, place an ionizing bar near the balance.
Part 3: Reaction Setup (The "Flask" Phase)
Q5: How do I correct my stoichiometry if I suspect water contamination?
Protocol: You must determine the "Effective Molecular Weight" (EMW).
-
Run a qNMR (Quantitative NMR): Dissolve a known mass of the salt in DMSO-d6 with a known mass of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Calculate Purity: Compare the integration of the aniline protons to the standard.
-
Adjust:
-
Note: If qNMR is unavailable, assume 5-10% water weight for "aged" bottles and use 1.1 equivalents of the reagent to compensate.
-
Q6: Can I free-base this "in-situ" to avoid handling the hygroscopic salt?
Yes, and this is often preferred. Instead of trying to isolate the free amine (which might be an oil and even more unstable), use the salt directly in the reaction with a scavenger base .
-
For Nucleophilic Substitutions (SnAr): Use DIPEA (3.0 equiv) or K2CO3 (3.0 equiv) in the reaction solvent. The first equivalent neutralizes the HCl, the second acts as the proton scavenger for the reaction, and the third ensures basicity is maintained [4].
-
Why 3 equivalents? The HCl salt consumes 1 eq immediately. The reaction generates another proton. The excess drives the equilibrium.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Material is clumping/sticky | High water absorption (Deliquescence). | Dry in a vacuum oven at 40°C for 4 hours over P₂O₅. |
| Low Yield in Coupling | Incorrect stoichiometry due to water weight. | Perform qNMR to determine true wt%. Increase reagent loading. |
| Green/Blue tint in solution | Trace oxidation (Aniline Blue formation). | Add a reducing agent (e.g., Sodium Metabisulfite) if compatible, or recrystallize starting material. |
| Incomplete dissolution | Salt formation with solvent impurities. | Ensure solvent is anhydrous. Add small amount of MeOH if using non-polar solvents. |
Experimental Protocols
Protocol A: Vacuum Drying (Rescue of Wet Material)
Use this if the powder is clumping or if precise stoichiometry is critical.
-
Vessel: Place the aniline hydrochloride in a wide-mouth vial or watch glass. Cover with a Kimwipe secured by a rubber band (prevents dust transport).
-
Desiccant: Place the vial in a vacuum oven or desiccator containing fresh Phosphorus Pentoxide (P₂O₅) or KOH pellets .
-
Warning: Do not use silica gel alone; it is often insufficient for amine salts.
-
-
Conditions: Apply high vacuum (<10 mbar) at 40-45°C for 6-12 hours.
-
Caution: Do not exceed 60°C. While the melting point is likely >150°C, higher temperatures can accelerate sublimation or degradation of the difluoroethoxy group [5].
-
-
Cooling: Backfill with Nitrogen/Argon before opening. Cap immediately.
Protocol B: Rapid Purity Check (Titration)
A quick method to check if the salt is 1:1 HCl or if it has lost acid/gained water.
-
Dissolve 50 mg of the salt in 10 mL deionized water.
-
Add 2 drops of phenolphthalein.
-
Titrate with 0.1 M NaOH.
-
Calculation: The volume of NaOH consumed should match the theoretical moles of HCl. Significant deviation indicates excess water (if mass is high) or loss of HCl (if mass is low).
Workflow Visualization: The Moisture Defense System
The following diagram illustrates the critical decision pathways for handling this hygroscopic material.
Figure 1: Decision logic for storage, inspection, and handling to minimize moisture-induced degradation.
References
-
BenchChem Technical Support. (2025).[1] Effective Drying of Aniline Hydrochloride Salts. Retrieved from
-
Fisher Scientific. (2010). Safety Data Sheet: Aniline Hydrochloride. Retrieved from
-
HepatoChem. (2016). How do you handle hygroscopic salts? Retrieved from
-
Thermo Fisher Scientific. (2016). Handling and Storage of Hygroscopic Reagents. Retrieved from
-
ScienceMadness. (2007). Drying the water out of hygroscopic crystals. Retrieved from
Sources
Technical Support Center: Purification of 4-(2,2-difluoroethoxy)aniline Hydrochloride
Case Reference: CAS 1431965-53-5 (HCl Salt) | CAS 937606-77-4 (Free Base) Classification: Fluorinated Aniline Building Block Support Tier: Level 3 (Process Chemistry & R&D)
Diagnostic Triage: Identify Your Impurity Profile
Before initiating a purification protocol, characterize the specific failure mode. The table below correlates physical symptoms with likely chemical impurities common to the synthesis of fluorinated alkoxy anilines.
| Symptom | Probable Impurity/Cause | Diagnostic Confirmation | Recommended Protocol |
| Pink, Red, or Brown Coloration | Oxidation Products: Azo/azoxy species or "aniline black" oligomers. Common in aged samples. | Visual inspection; TLC (streaking). | Protocol B (Recrystallization with Activated Carbon) |
| Yellow Solid / distinct NMR peak | Residual Nitro Precursor: 4-(2,2-difluoroethoxy)nitrobenzene. Incomplete hydrogenation. | 1H NMR (aromatic region ~8.0-8.2 ppm). | Protocol A (Acid-Base Swing) |
| "Gooey" or Hygroscopic Solid | Stoichiometry Mismatch: Excess HCl or trapped water/alcohol. | Elemental Analysis (Cl content); KF Titration. | Protocol B (Reslurry in non-polar solvent) |
| Low Melting Point | Regioisomers: N-alkylated side products (rare but possible if alkylation conditions were harsh). | HPLC / GC-MS. | Protocol A followed by Column Chromatography (Free Base) |
Decision Logic Workflow
Use this decision tree to select the appropriate purification strategy.
Figure 1: Purification logic flow for removing nitro precursors, oxidation products, and solvent residues.
Deep Dive Protocols
Protocol A: The Acid-Base Swing (The "Reset" Button)
Target: Removal of neutral impurities (unreacted nitro precursor, bis-alkylated species) and inorganic salts. Mechanism: 4-(2,2-difluoroethoxy)aniline is basic; its precursors are neutral. By manipulating pH, we selectively solubilize the amine in water (as salt) or organic solvent (as free base), leaving neutral impurities behind.
-
Dissolution: Suspend the crude hydrochloride salt in water (10 mL/g).
-
Washing (Critical Step):
-
If the solution is acidic (pH < 4), extract with Ethyl Acetate (EtOAc) .
-
Why? The amine remains in the water (protonated); the neutral nitro impurity moves to the EtOAc. Discard the organic layer.
-
-
Free-Basing:
-
Cool the aqueous layer to 0–5°C.
-
Slowly add 2M NaOH or saturated NaHCO₃ until pH > 10. The solution will become cloudy as the free base oils out or precipitates.
-
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or EtOAc (3x).[1]
-
Drying: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to obtain the Free Base.
-
Re-salting: Dissolve the free base in dry Ethanol or Isopropanol. Add 1.1 equivalents of HCl (in dioxane or ether) dropwise. Collect the white precipitate by filtration.
Protocol B: Recrystallization (The Polish)
Target: Removal of colored oxidation products and trace isomers.[2] Solvent System: Isopropanol (IPA) or Ethanol/EtOAc.
-
Solubility Check: The salt should dissolve in boiling IPA but crystallize upon cooling.
-
Carbon Treatment:
-
Dissolve crude salt in boiling IPA (approx. 15-20 mL/g).
-
Add Activated Carbon (5-10 wt%).
-
Technical Note: Do not add carbon to a superheated solution; it will foam over. Cool slightly, add carbon, then reheat to reflux for 15 mins.
-
-
Hot Filtration: Filter through a pre-warmed Celite pad to remove carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then to 0°C.
-
Troubleshooting: If the product "oils out" (forms a separate liquid phase instead of crystals), reheat and add a drop of seed crystal or scratch the glass. Adding a non-polar anti-solvent like Diethyl Ether or Hexane dropwise can also induce nucleation.
-
-
Isolation: Filter the white needles, wash with cold Ether, and dry under vacuum at 40°C.
Visualizing the Acid-Base Workflow
Figure 2: The Acid-Base Swing separates the basic amine from neutral nitro precursors.
Frequently Asked Questions (FAQs)
Q: My product turned into a sticky oil during recrystallization. What happened? A: This is "oiling out."[1] It occurs when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated.
-
Fix: Reheat to dissolve. Add a small amount of a more polar solvent (like Methanol) to increase solubility, or add a seed crystal at a temperature just below the boiling point. Stirring vigorously during cooling helps break up the oil into crystals [1].
Q: The salt is extremely hygroscopic (absorbs water from air). Is this normal? A: Aniline hydrochloride salts can be hygroscopic, especially if they contain excess HCl.
-
Fix: Ensure you are using exactly 1.0 to 1.1 equivalents of HCl during salt formation. Dry the final solid in a vacuum oven with P₂O₅ or silica desiccant. Store under argon [2].
Q: Can I use silica gel chromatography on the HCl salt? A: No. Amine salts streak badly on silica due to their polarity and acidity.
-
Fix: Convert to the Free Base (Protocol A) before running a column (use 1% Triethylamine in your eluent to prevent tailing). Re-form the salt after the column [3].[1][3]
Q: Why is the difluoroethoxy group significant for purification? A: The fluorine atoms increase lipophilicity compared to a standard ethoxy group. This means the compound will be more soluble in organic solvents (DCM, EtOAc) than non-fluorinated analogues, making the Acid-Base extraction (Protocol A) highly efficient [4].
References
-
BenchChem Technical Support. (2025).[1][3] Purification of 3-(3-Chloro-5-fluorophenyl)aniline, HCl. Retrieved from
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Sigma-Aldrich. (2024). 3-Chloro-4-(2,2-difluoroethoxy)aniline Technical Data. Retrieved from
-
PubChem. (2024).[4] 4-(2,2-difluoroethoxy)aniline Compound Summary. Retrieved from
Sources
Technical Support Center: Optimizing pH Conditions for 4-(2,2-difluoroethoxy)aniline Extraction
Executive Summary & Physicochemical Profile
This guide addresses the extraction and purification of 4-(2,2-difluoroethoxy)aniline (CAS: 937606-77-4).[1][2] Successful isolation relies on exploiting the reversible protonation of the primary amine while maintaining the stability of the fluorinated ether linkage.
Quick Reference Data
| Parameter | Value / Recommendation | Notes |
| Target Molecule | 4-(2,2-difluoroethoxy)aniline | Lipophilic aniline derivative.[1][2][3] |
| Estimated pKa | 4.2 – 4.8 (Conjugate Acid) | Lower than p-anisidine (5.[1][2]3) due to the electron-withdrawing inductive effect of the |
| Extraction Strategy | pH Swing (Acid-Base) | Acid Phase: pH < 2.0 (Soluble in Water)Base Phase: pH > 10.0 (Soluble in Organic) |
| Recommended Solvents | Dichloromethane (DCM) or Ethyl Acetate (EtOAc) | DCM is preferred for higher density separation; EtOAc is greener but may dissolve more water.[1][2] |
| Critical Risk | Oxidation | Anilines readily oxidize to colored azo/nitroso species.[1][2] Minimize air exposure.[1][2][4] |
Core Logic: The pH Switch Mechanism
Q: Why is pH control critical for this specific molecule?
A: Extraction efficiency is governed by the Henderson-Hasselbalch equation .[1] To move the aniline between aqueous and organic phases, you must manipulate its charge state relative to its pKa.
-
The "Salt" State (pH < pKa - 2): In acidic conditions (pH < 2), the amine protonates to form the anilinium cation (
).[2] This species is highly polar and water-soluble.[1][2] -
The "Free Base" State (pH > pKa + 2): In basic conditions (pH > 9), the amine deprotonates to the neutral form (
).[2] This species is lipophilic and partitions into the organic solvent.[5]
Note on Fluorine Effect: The difluoroethoxy group is electron-withdrawing.[1][2] This reduces the electron density on the nitrogen compared to non-fluorinated alkoxyanilines, making the molecule less basic. Therefore, a slightly lower pH is required to protonate it fully compared to standard anilines, but standard strong acids (1M HCl) remain effective.[1][2]
Visualizing the Mechanism
Figure 1: The pH-dependent equilibrium determining solubility phases.[2]
Validated Extraction Protocol
Workflow Overview
This "Catch and Release" protocol isolates the aniline from neutral impurities (non-basic byproducts) and acidic impurities (phenols/acids).[2]
Step-by-Step Methodology
Phase 1: Acidic Wash (The "Catch")
Goal: Move the aniline into the water layer to remove non-basic organic impurities.
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Acid Extraction: Add 1.0 M HCl (Volume ratio 1:1 vs organic).
-
Separation: Shake vigorously and separate layers.
-
Repeat: Perform a second extraction with a smaller volume of 1.0 M HCl to ensure quantitative recovery. Combine aqueous layers.[1][2]
Phase 2: Basification (The "Switch")
Goal: Convert the aniline salt back to free base.
-
Cooling: Place the combined aqueous acidic solution in an ice bath (0–5°C). Exothermic neutralization can degrade the ether linkage or promote oxidation.
-
Neutralization: Slowly add 2.0 M NaOH or Saturated
dropwise with stirring.
Phase 3: Organic Recovery (The "Release")
Goal: Extract the purified free base.
-
Extraction: Extract the basic aqueous phase with fresh DCM (preferred) or EtOAc (3 x solvent volume).[1][2]
-
Brine Wash: Wash the combined organic extracts with saturated brine to remove residual water and break potential emulsions caused by the fluorinated chain.
-
Drying: Dry over anhydrous
(Sodium Sulfate) for 15 minutes. -
Filtration & Concentration: Filter and evaporate solvent under reduced pressure (Rotavap). Do not exceed 40°C to prevent thermal degradation.[1][2]
Visual Workflow Diagram
Figure 2: The "Catch and Release" Acid-Base purification logic.
Troubleshooting Guide (FAQ)
Issue 1: Emulsion Formation
Symptom: The layers do not separate cleanly after the basic extraction step. Cause: Fluorinated chains can act as surfactants.[1][2] Additionally, at pH > 10, fine precipitates of inorganic salts may stabilize emulsions.[1][2] Solution:
-
Add Brine: Increasing ionic strength helps break emulsions.[1][2]
-
Filtration: Filter the biphasic mixture through a Celite pad to remove particulate stabilizers.
-
Wait Time: Allow the mixture to sit for 20+ minutes; fluorinated compounds often have slower coalescence.
Issue 2: Product Discoloration (Browning/Reddening)
Symptom: The product turns brown during rotary evaporation or storage.[2] Cause: Anilines are highly susceptible to oxidation by atmospheric oxygen, forming azo or nitroso impurities.[1][2] Solution:
-
Limit Air: Flush all flasks with Nitrogen or Argon during workup.[1][2]
-
Temperature Control: Keep the water bath < 40°C.
-
Add Antioxidant: In extreme cases, add a trace of ascorbic acid during the acidic phase (though usually not necessary if handled quickly).[2]
-
Storage: Store the final oil/solid under inert gas at -20°C, protected from light (amber vial).
Issue 3: Low Yield
Symptom: Mass recovery is lower than expected.[1][2] Cause:
-
Incomplete Extraction: The pH during the basic step was not high enough (pH < 9), leaving some product as a salt in the water.[2]
-
Water Solubility: The difluoroethoxy group is polar enough that some free base remains in the aqueous phase. Solution:
-
Check pH: Ensure pH is > 10.
-
Salting Out: Saturate the aqueous layer with NaCl before the final organic extraction to force the organic molecule out (Salting-out effect).[2]
-
Multiple Extractions: Perform 3-4 extractions rather than just 1-2.
References
-
Evans, D. A. (2005).[1][2] pKa's of Inorganic and Oxo-Acids. Harvard University.[1][2] Link (General reference for aniline pKa trends).[2]
-
PubChem. (n.d.).[1][2][6][7] 4-(2,2-difluoroethoxy)aniline Compound Summary. National Library of Medicine.[1][2] Link
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard protocols for aniline purification and oxidation prevention).
-
Sigma-Aldrich. (n.d.).[1][2] Aniline Handling and Storage Technical Bulletin. Link (General safety and stability data for aniline derivatives).[2]
Sources
- 1. 3-chloro-4-(2,2-difluoroethoxy)aniline | 937606-80-9 [sigmaaldrich.com]
- 2. PubChemLite - 4-(2,2-difluoroethoxy)aniline (C8H9F2NO) [pubchemlite.lcsb.uni.lu]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 6. 4-(Difluoromethoxy)aniline | C7H7F2NO | CID 737363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Catalyst Poisoning with 4-(2,2-difluoroethoxy)aniline HCl
Introduction
Welcome to the technical support guide for 4-(2,2-difluoroethoxy)aniline Hydrochloride. This resource is designed for researchers, chemists, and process development scientists who are utilizing this valuable building block in their synthetic endeavors. While this compound is instrumental in the synthesis of numerous target molecules, its inherent properties—namely the aniline functional group—can present challenges, most notably catalyst poisoning in metal-catalyzed reactions.
This guide provides in-depth, experience-driven advice in a question-and-answer format to help you diagnose, troubleshoot, and ultimately overcome issues related to catalyst deactivation. Our goal is to empower you with the knowledge to not only solve immediate experimental hurdles but also to design more robust and efficient reaction protocols from the outset.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding the use of 4-(2,2-difluoroethoxy)aniline HCl in catalysis.
Q1: What is the primary cause of catalyst poisoning when using 4-(2,2-difluoroethoxy)aniline HCl?
A1: The principal cause of catalyst poisoning is the aniline nitrogen atom itself. The lone pair of electrons on the nitrogen can act as a strong Lewis base, coordinating tightly to the electron-deficient metal center of the catalyst (e.g., Palladium, Platinum, Nickel).[1][2] This strong binding occupies the catalyst's active sites, preventing the substrate from coordinating and participating in the catalytic cycle.[3] This leads to the formation of stable, off-cycle catalyst-amine complexes, which effectively deactivates or "poisons" the catalyst, resulting in low conversion or complete reaction failure.[1]
Q2: My reaction starts but then stalls. Is this a sign of catalyst poisoning?
A2: Yes, a reaction that initiates but fails to proceed to completion is a classic symptom of premature catalyst deactivation. This suggests that the catalyst is initially active but is progressively poisoned over time as it interacts with the aniline substrate. Other signs include the formation of palladium black (in Pd-catalyzed reactions), which indicates catalyst decomposition, and general irreproducibility between runs.[1][4]
Q3: How does the HCl salt form of the aniline affect the reaction?
A3: The hydrochloride salt form means the aniline's lone pair is protonated, rendering it unable to poison the catalyst initially. However, to participate in the desired reaction (e.g., Buchwald-Hartwig amination), a base must be added to deprotonate the ammonium salt and liberate the free aniline. This brings two important considerations:
-
Base Selection is Critical: The choice and amount of base are crucial. An insufficient amount will result in low concentrations of the reactive free aniline, while an inappropriate base can cause side reactions or its own catalyst inhibition issues.[5]
-
Chloride Ion Effects: The reaction will contain chloride ions from the start. While often considered spectator ions, high concentrations of halides can influence catalyst activity and stability, sometimes forming less active or inactive halo-bridged catalyst dimers.[6][7][8]
Q4: Are there any "aniline-proof" catalysts or ligands I should be using?
A4: While no catalyst is completely "aniline-proof," significant progress has been made in developing catalyst systems that are highly resistant to deactivation by anilines and other nitrogen-containing substrates. The most successful strategies involve the use of sterically bulky, electron-rich phosphine ligands.[1][5][9][10]
These ligands promote the crucial reductive elimination step of the catalytic cycle, making it faster than the rate of catalyst deactivation.[1][10] They also sterically shield the metal center, making it more difficult for the aniline nitrogen to coordinate and form a stable, deactivating complex.[10]
Part 2: Troubleshooting Guide for Common Reactions
This section provides specific, actionable advice for troubleshooting failed or underperforming reactions involving 4-(2,2-difluoroethoxy)aniline HCl.
Scenario 1: Stalled Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig, Suzuki-Miyaura)
You are attempting a Buchwald-Hartwig amination with an aryl bromide or a Suzuki coupling with a boronic acid, and the reaction shows low conversion (<20%) after several hours.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving the issue.
Caption: Aniline poison blocking active sites on a heterogeneous catalyst surface.
Troubleshooting Q&A for Hydrogenations
Q: How can I prevent my Pd/C catalyst from being poisoned?
A: There are two main strategies:
-
Protect the Aniline: If the aniline is not the reacting group, you can temporarily protect it. Converting the aniline to an amide (e.g., using Acetyl Chloride or Boc-anhydride) will render the nitrogen non-basic and non-coordinating. The protecting group can be removed after the hydrogenation step.
-
Use Acidic Conditions: Running the hydrogenation in an acidic solvent (e.g., ethanol with added HCl or acetic acid) will protonate the aniline, forming the ammonium salt. The protonated nitrogen cannot bind to the catalyst surface. This is often a very effective and simple solution.
Q: My aniline starting material has a slight color. Does this matter?
A: Yes, it can. Anilines are prone to air oxidation, forming colored impurities like nitroso and azo compounds. [11]These oxidized species can also be potent catalyst poisons. It is highly recommended to use pure, colorless starting material.
Protocol: Purification of 4-(2,2-difluoroethoxy)aniline
If you suspect impurities in your starting material, purification can significantly improve your reaction outcomes.
Method 1: Recrystallization (for solids)
-
Dissolve the colored aniline HCl salt in a minimal amount of hot solvent (e.g., isopropanol, ethanol/water).
-
Add a small amount of activated charcoal to adsorb colored impurities. [11]3. Hot filter the solution to remove the charcoal.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration and dry under vacuum.
Method 2: Distillation (to obtain the free base)
-
Neutralize an aqueous solution of the aniline HCl salt with a base (e.g., NaOH).
-
Extract the free aniline into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄).
-
Filter and concentrate the solution.
-
Distill the crude aniline under reduced pressure. Distilling over a small amount of zinc dust can help prevent oxidation during heating. [11]Store the purified free base under an inert atmosphere and protected from light. [11]
Part 3: Summary and Key Takeaways
Successfully using 4-(2,2-difluoroethoxy)aniline HCl in metal-catalyzed reactions hinges on mitigating the poisoning effect of the aniline nitrogen.
-
Anticipate Poisoning: Be aware that the aniline group is a potential catalyst poison.
-
Choose the Right Tools: Employ modern, bulky, electron-rich phosphine ligands and well-defined precatalysts for cross-coupling reactions. They are your first line of defense.
-
Control Your Conditions: Carefully select the base, solvent, and temperature. These are not passive parameters but active contributors to the success or failure of your reaction.
-
Purity is Paramount: Ensure the aniline, solvents, and other reagents are pure and anhydrous. Impurities are often potent, hidden catalyst poisons. [9][12]* Protect or Protonate: For reactions on other parts of the molecule, either protect the aniline group or run the reaction under acidic conditions to prevent surface poisoning of heterogeneous catalysts.
By understanding the root causes of catalyst poisoning and applying these targeted troubleshooting strategies, you can overcome the challenges associated with this versatile reagent and achieve reliable, high-yielding results.
References
-
Fairlamb, I. J. S., et al. "Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions." MDPI, 2017. [Link]
-
Fairlamb, I. J. S., et al. "Halide and Pseudohalide Effects in Pd-Catalysed Cross-Coupling Reactions." New Journal of Chemistry, 2006. [Link]
-
Grushin, V. V., et al. "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes." Journal of the American Chemical Society, 2008. [Link]
-
Surry, D. S., & Buchwald, S. L. "Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines." PMC, 2011. [Link]
-
Diao, T., et al. "Palladium‐Catalyzed para‐C−H Arylation of Anilines with Aromatic Halides." Angewandte Chemie International Edition, 2022. [Link]
-
Grushin, V. V., et al. "Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system." PubMed, 2008. [Link]
-
Wikipedia Contributors. "Catalyst poisoning." Wikipedia, 2023. [Link]
-
Fairlamb, I. J. S., et al. "Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions." RSC Publishing, 2006. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. [Link]
- Google Patents. "Method for purifying aniline.
-
Personick, M. L., et al. "Halide-Assisted Metal Ion Reduction: Emergent Effects of Dilute Chloride, Bromide, and Iodide in Nanoparticle Synthesis." Nanoscale, 2019. [Link]
-
Morrison, K. M., & Stradiotto, M. "Ligand screen and optimization for the Ni-catalyzed cross-coupling of..." ResearchGate, 2025. [Link]
-
Reddit User. "Diagnosing issues with a failed Suzuki coupling?" Reddit, 2021. [Link]
-
Gande, S., et al. "Palladium-Catalyzed Ortho C–H Arylation of Aniline Carbamates with Diazonium Salts under Mild Conditions." ACS Omega, 2018. [Link]
-
Cerveny, L. "Aniline-Catalysis-and-Chemical-Engineering.pdf." ResearchGate, 2011. [Link]
- Google Patents. "Aniline purification method.
-
Strieth-Kalthoff, F., et al. "Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive." ChemRxiv, 2024. [Link]
-
Kärkäs, M. D., et al. "Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator." ACS Organic & Inorganic Au, 2022. [Link]
-
Rueda-Marquez, J. J., et al. "Heterogeneous Catalytic Ozonation of Aniline-Contaminated Waters: A Three-Phase Modelling Approach Using TiO 2 /GAC." MDPI, 2020. [Link]
-
Wang, H., et al. "Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”." ChemRxiv, 2024. [Link]
-
Nolan, S. P., & Organ, M. G. "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions." Chemical Reviews, 2017. [Link]
-
Chemistry LibreTexts. "Buchwald-Hartwig Amination." Chemistry LibreTexts, 2023. [Link]
-
ResearchGate. "How can I solve my problem with Suzuki coupling?" ResearchGate, 2014. [Link]
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs, 2021. [Link]
-
ResearchGate. "Palladium-Catalyzed Allylation of Acidic and Less Nucleophilic Anilines Using Allylic Alcohols Directly." ResearchGate, 2025. [Link]
-
PubChem. "4-(2,2-difluoroethoxy)aniline." PubChem, 2024. [Link]
-
Bhatnagar, A., et al. "Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater." PMC, 2020. [Link]
-
Daugulis, O., et al. "Multibond Forming Tandem Reactions of Anilines via Stable Aryl Diazonium Salts: One-Pot Synthesis of 3,4-Dihydroquinolin-2-ones." The Journal of Organic Chemistry, 2018. [Link]
-
IntechOpen. "Chapter 3: Synthetic Methods for Primary Anilines." IntechOpen, 2023. [Link]
-
Guan, C., et al. "Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control." JACS Au, 2021. [Link]
-
Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, 2023. [Link]
-
Journal of Health and Pollution. "Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater." Journal of Health and Pollution, 2020. [Link]
-
Majumder, S., et al. "Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines." RSC Advances, 2025. [Link]
-
Zeynizadeh, B., et al. "The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium." PMC, 2022. [Link]
-
GalChimia. "A Different Approach to Anilines." GalChimia, 2020. [Link]
Sources
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- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Technical Guide: 1H NMR Spectrum Analysis of 4-(2,2-Difluoroethoxy)aniline Hydrochloride
Topic: 1H NMR spectrum analysis of 4-(2,2-difluoroethoxy)aniline hydrochloride Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The incorporation of fluorinated motifs, such as the 2,2-difluoroethoxy group, is a critical strategy in medicinal chemistry to modulate lipophilicity and metabolic stability. However, the characterization of 4-(2,2-difluoroethoxy)aniline hydrochloride presents specific spectroscopic challenges due to the interplay of heteronuclear coupling (
This guide provides a comparative analysis of analytical approaches, focusing on solvent selection and the deconvolution of complex splitting patterns. It is designed to allow researchers to validate the identity of this building block without relying on reference spectra that are often absent from public databases.
Strategic Decision Making: Solvent Selection
The choice of deuterated solvent is the single most critical variable in the analysis of aniline salts. The "performance" of the assay is defined by three metrics: Solubility , Resolution of Exchangeable Protons , and Spectral Stability .
Comparative Matrix: Solvent Performance
| Feature | DMSO-d | Methanol-d | Chloroform-d (CDCl |
| Solubility (HCl Salt) | High. Dissolves instantly. | High. Dissolves instantly. | Poor. Suspension likely; requires free-basing. |
| Ammonium (-NH | Visible. Appears as a broad singlet (8.0–10.0 ppm). | Invisible. Rapid exchange with solvent (H/D exchange). | N/A. Not observed in suspension. |
| Coupling Resolution | Excellent. Viscosity may broaden peaks slightly. | Excellent. Sharper lines for aliphatic region. | Good (if free base is used). |
| Water Peak | Distinct (3.33 ppm). | Distinct (4.87 ppm). | Distinct (1.56 ppm). |
| Use Case | Full Characterization (Salt confirmation). | Routine Purity Check (Backbone only). | Not Recommended for salt. |
Decision Logic Workflow
The following decision tree illustrates the protocol for selecting the optimal solvent based on the analytical goal.
Figure 1: Decision logic for solvent selection. DMSO-d
Spectral Analysis & Assignment
The 1H NMR spectrum of this compound is dominated by the AA'BB' aromatic system and the characteristic splitting of the difluoroethoxy tail .
The Diagnostic "Fingerprint": The Difluoroethoxy Group
The -O-CH
Proton A: The Terminal CHF
(approx. 6.0 – 6.5 ppm)
This proton couples to:
-
Two geminal Fluorines (
): A massive coupling constant ( Hz). -
Two vicinal Protons on CH
( ): A smaller coupling constant ( Hz).
Observed Pattern: A wide Triplet of Triplets (tt) .
-
Visual: A large triplet (due to F) where each leg is further split into a smaller triplet (due to CH
).
Proton B: The Ether CH
(approx. 4.2 – 4.4 ppm)
This proton set couples to:
-
Two vicinal Fluorines (
): Moderate coupling ( Hz). -
One vicinal Proton on CHF
( ): Small coupling ( Hz).
Observed Pattern: A Triplet of Doublets (td) .
-
Note: Depending on the exact resolution, this may appear as a multiplet, but the triplet character (from 2 Fs) dominates.
Expected Chemical Shift Data (DMSO-d )
| Position | Group | Shift ( | Multiplicity | Integral | Coupling Constants ( |
| NH | Ammonium | 9.5 – 10.5 | Broad Singlet | 3H | Exchangeable (disappears with D |
| Ar-H | Aromatic (Ortho to NH | 7.2 – 7.4 | Doublet (AA') | 2H | |
| Ar-H | Aromatic (Ortho to OR) | 7.0 – 7.1 | Doublet (BB') | 2H | |
| CHF | Difluoromethyl | 6.1 – 6.5 | Triplet of Triplets | 1H | |
| CH | Methylene | 4.2 – 4.4 | Triplet of Doublets | 2H |
Note: The aromatic region of the HCl salt is shifted downfield compared to the free base due to the electron-withdrawing nature of the protonated ammonium group.
Visualization of Coupling Pathways
Understanding the splitting requires visualizing the J-coupling network. The diagram below details the specific interactions creating the multiplet patterns.
Figure 2: J-Coupling network for the CHF
Experimental Protocol
Sample Preparation (Standard Protocol)
-
Massing: Weigh 5–10 mg of 4-(2,2-difluoroethoxy)aniline hydrochloride into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d
(99.9% D).-
Tip: Use an ampoule or fresh bottle to minimize water content, which can broaden the NH
peak.
-
-
Transfer: Transfer the solution to a precision 5 mm NMR tube.
-
Acquisition:
-
Scans: 16–32 scans are sufficient for this concentration.
-
Spectral Width: Ensure the window covers -2 to 14 ppm to catch the ammonium protons.
-
D1 Delay: Set relaxation delay to
2.0 seconds to ensure accurate integration of the aromatic protons.
-
Validation Steps (Self-Check)
-
Integration Check: Normalize the CHF
proton (at ~6.3 ppm) to 1.00 .-
The CH
should integrate to 2.0 . -
The Aromatic region should integrate to 4.0 (2+2).
-
The NH
(if visible) should integrate to 3.0 .
-
-
Impurity Check: Look for a triplet at ~1.3 ppm and quartet at ~4.0 ppm. This indicates Ethanol contamination (common in recrystallization of ethoxy compounds).
-
Salt vs. Free Base: If the aromatic doublets are centered around 6.5 and 6.7 ppm, the sample has likely free-based (lost HCl) or is degrading. The Salt form should be >7.0 ppm.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link
-
Reich, H. J. (2024). WinPLT NMR Coupling Constants: Fluorine Coupling. University of Wisconsin-Madison. Link (General reference for J-values).
-
National Institute of Standards and Technology (NIST). (2023). 1H NMR Splitting Patterns for Difluoroethyl Groups. NIST Chemistry WebBook. Link
-
BenchChem. (2025).[2] Spectroscopic Analysis of Aniline Hydrochloride Salts. Link (General protocol for aniline salts).
Sources
A Comparative Guide to the ¹⁹F NMR Chemical Shifts of 4-(2,2-difluoroethoxy)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical development and materials science, the incorporation of fluorine atoms into molecular scaffolds is a widely adopted strategy to modulate key properties such as metabolic stability, bioavailability, and binding affinity.[1][2] Consequently, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as an indispensable analytical tool.[3][4] Its high sensitivity, the 100% natural abundance of the ¹⁹F nucleus, and the wide chemical shift range make it exceptionally powerful for structural elucidation, purity assessment, and studying molecular interactions.[1][3]
This guide provides an in-depth analysis of the ¹⁹F NMR chemical shifts of 4-(2,2-difluoroethoxy)aniline hydrochloride, a compound of interest in medicinal chemistry. Due to the absence of a direct, publicly available experimental spectrum for this specific salt, this guide will leverage established principles of NMR spectroscopy and data from structurally analogous compounds to provide a robust comparison. We will explore the influential factors on ¹⁹F chemical shifts and present a detailed experimental protocol for acquiring high-quality spectra.
Understanding the ¹⁹F NMR Landscape: Key Influencing Factors
The chemical shift of a fluorine nucleus is exquisitely sensitive to its local electronic environment.[5] Unlike proton (¹H) NMR, where diamagnetic effects are dominant, ¹⁹F chemical shifts are significantly influenced by the paramagnetic term, leading to a much broader chemical shift range, often spanning over 800 ppm.[3][5] Several key factors dictate the final chemical shift value:
-
Electronic Effects: The high electronegativity of fluorine means it strongly withdraws electron density from neighboring atoms. The presence of other electron-withdrawing or electron-donating groups within the molecule can further deshield or shield the fluorine nucleus, causing downfield or upfield shifts, respectively.[1][5]
-
Hybridization: The hybridization of the carbon atom to which fluorine is attached plays a crucial role. Fluorine atoms on sp²-hybridized carbons are typically found downfield from those on sp³-hybridized carbons.[5]
-
Solvent Effects: Intermolecular interactions with the solvent, such as hydrogen bonding and dipole-dipole interactions, can alter the electronic environment around the fluorine nucleus, leading to significant changes in chemical shifts, sometimes by several ppm.[5]
-
pH and Protonation State: For molecules with ionizable groups, such as the aniline moiety in our topic compound, the pH of the solution can dramatically impact the ¹⁹F chemical shift. Protonation of the aniline nitrogen to form the hydrochloride salt will alter the electron-donating capacity of the amino group, thereby influencing the electronic environment of the difluoroethoxy group. The pH dependence of the ¹⁹F chemical shift has been well-documented for fluorine-substituted aniline derivatives.[6][7]
Comparative Analysis of ¹⁹F NMR Chemical Shifts
| Compound/Functional Group | Typical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) | Key Structural Features Influencing the Shift |
| -CF₂H | -110 to -140 | Attached to an sp³ carbon, adjacent to a methylene group and an oxygen atom. |
| Aryl-F | -100 to -180 | Directly attached to an aromatic ring. The shift is highly sensitive to substituents on the ring. |
| 4-Fluoroaniline | ~ -120 to -130 (pH dependent) | Electron-donating amino group shields the fluorine. Protonation of the amino group would lead to a downfield shift.[6][7] |
| Trifluoromethyl (-CF₃) groups | -55 to -90 | Generally found further downfield compared to -CF₂H groups. |
Expected Chemical Shift for 4-(2,2-difluoroethoxy)aniline Hydrochloride:
The two fluorine atoms in the difluoroethoxy group are chemically equivalent and will give rise to a single resonance in the ¹⁹F NMR spectrum. This resonance will be split into a triplet by the adjacent single proton on the same carbon (¹⁹F-¹H coupling).
Considering the typical range for a -CF₂H group and the electronic influence of the aniline moiety, the chemical shift for the free base, 4-(2,2-difluoroethoxy)aniline, is expected to be in the upfield region of the spectrum. Upon formation of the hydrochloride salt, the protonation of the aniline nitrogen will reduce its electron-donating ability, leading to a deshielding effect on the difluoroethoxy group and a downfield shift in the ¹⁹F NMR spectrum compared to the free base.
Experimental Protocol for ¹⁹F NMR Spectroscopy
This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹⁹F NMR spectrum of a compound like 4-(2,2-difluoroethoxy)aniline hydrochloride.
1. Sample Preparation:
-
Analyte: 4-(2,2-difluoroethoxy)aniline hydrochloride
-
Concentration: For routine 1D ¹⁹F NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent is typically sufficient.[2] For quantitative NMR (qNMR), a precise concentration, typically around 1-20 mg/mL, should be prepared.[2]
-
Solvent: Choose a deuterated solvent in which the compound is fully soluble. Common choices include Deuterated Dimethyl Sulfoxide (DMSO-d₆), Deuterated Methanol (CD₃OD), or Deuterated Water (D₂O), depending on the solubility of the hydrochloride salt. The choice of solvent can influence the chemical shift.[5]
-
Reference Standard: An internal reference standard is crucial for accurate chemical shift referencing.[8] Common ¹⁹F NMR reference standards include trifluoroacetic acid (TFA, δ ≈ -76.55 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm).[9][10] The choice of reference should be based on its solubility in the chosen solvent and a chemical shift that does not overlap with the analyte signals.
-
Procedure:
-
Accurately weigh the desired amount of 4-(2,2-difluoroethoxy)aniline hydrochloride and the internal reference standard.
-
Dissolve both in the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
2. NMR Spectrometer Setup and Acquisition:
-
Spectrometer: A high-field NMR spectrometer equipped with a probe capable of ¹⁹F detection.
-
Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the ¹⁹F channel of the NMR probe to the correct frequency.
-
Shim the magnetic field to achieve good homogeneity and resolution.
-
-
Acquisition Parameters (for a standard 1D ¹⁹F experiment):
-
Pulse Program: A standard single-pulse experiment (e.g., zgfhig on Bruker instruments for ¹H-decoupled ¹⁹F NMR).
-
Spectral Width (SW): A wide spectral width is recommended initially to ensure all fluorine signals are captured, given the broad range of ¹⁹F chemical shifts. A range of 200-300 ppm is a good starting point.
-
Transmitter Frequency Offset (O1p): Center the spectral window around the expected chemical shift region.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 1-5 times the longest T₁ relaxation time of the fluorine nuclei is recommended for quantitative measurements. For qualitative spectra, a shorter delay (e.g., 1-2 seconds) is often sufficient.
-
Number of Scans (NS): Depends on the sample concentration. For a moderately concentrated sample, 16-64 scans should provide a good signal-to-noise ratio.
-
Temperature: Maintain a constant temperature (e.g., 298 K) to ensure reproducibility, as temperature can affect chemical shifts.[5]
-
3. Data Processing:
-
Fourier Transformation (FT): Apply an exponential window function (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing: Manually phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Referencing: Calibrate the chemical shift axis by setting the peak of the internal reference standard to its known chemical shift value.
-
Integration: Integrate the area under the peaks to determine the relative ratios of different fluorine environments.
Visualizing the Workflow and Structural Relationships
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Relationship between molecular structure and factors influencing the ¹⁹F NMR chemical shift.
Caption: Experimental workflow for acquiring a ¹⁹F NMR spectrum.
Conclusion
While a direct experimental ¹⁹F NMR chemical shift for 4-(2,2-difluoroethoxy)aniline hydrochloride is not documented in readily available literature, a comprehensive understanding of the factors influencing fluorine chemical shifts allows for a robust prediction and comparison. The electronic environment of the difluoroethoxy group, significantly modulated by the protonation state of the aniline nitrogen, is the primary determinant of its chemical shift. By following a meticulous experimental protocol, researchers can acquire high-quality ¹⁹F NMR data, which is invaluable for the structural characterization and analysis of this and other fluorinated compounds in drug discovery and development.
References
-
University of California, Santa Barbara. 19F NMR Reference Standards. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical journal, 55(4), 799–804. [Link]
-
Reports in Organic Chemistry. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]
-
Dalvit, C., & Vulpetti, A. (2019). A beginner's guide to 19F NMR and its role in drug screening. Expert opinion on drug discovery, 14(7), 635–648. [Link]
-
Scribd. 19F NMR Reference Standards Guide. [Link]
-
PubMed. New class of 19F pH indicators: fluoroanilines. [Link]
-
American Chemical Society. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. [Link]
-
Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New class of 19F pH indicators: fluoroanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. colorado.edu [colorado.edu]
- 10. scribd.com [scribd.com]
Technical Comparison Guide: LC-MS Characterization and Fragmentation of 4-(2,2-difluoroethoxy)aniline
Executive Summary
4-(2,2-difluoroethoxy)aniline (CAS: 111928-20-2) represents a critical structural motif in medicinal chemistry, where the 2,2-difluoroethoxy moiety serves as a lipophilic, metabolically stable bioisostere for standard ethoxy groups.
This guide provides a technical analysis of its mass spectrometric behavior, comparing it against its non-fluorinated (4-ethoxyaniline) and fully fluorinated (4-(trifluoromethoxy)aniline) analogs. We establish a validated LC-MS/MS workflow for its identification, emphasizing the unique fragmentation channels driven by the gem-difluoro substitution.
Part 1: Structural & Physicochemical Comparison
Understanding the physicochemical shifts induced by fluorine substitution is prerequisite to optimizing MS source parameters.
| Feature | 4-Ethoxyaniline (Standard) | 4-(2,2-difluoroethoxy)aniline (Target) | 4-(trifluoromethoxy)aniline (Stable) |
| Structure | |||
| Monoisotopic Mass | 137.08 Da | 173.06 Da | 177.04 Da |
| [M+H]+ | 138.09 | 174.07 | 178.05 |
| LogP (Lipophilicity) | ~1.2 | ~1.7 | ~2.4 |
| Basicity (pKa of NH2) | ~5.3 | ~4.8 | ~3.5 |
| Metabolic Liability | High (O-dealkylation) | Low (Blocked | Very Low |
Expert Insight: Ionization Efficiency
The 2,2-difluoroethoxy group exerts a strong inductive electron-withdrawing effect (-I), reducing the electron density on the aniline nitrogen compared to the ethoxy analog.
-
Impact: In ESI(+), 4-(2,2-difluoroethoxy)aniline shows slightly reduced ionization efficiency compared to 4-ethoxyaniline but significantly higher efficiency than the trifluoromethoxy analog, which is poorly basic.
-
Recommendation: While ESI is suitable, APCI (Atmospheric Pressure Chemical Ionization) should be evaluated if sensitivity in complex matrices (plasma/urine) is insufficient, as the gas-phase proton transfer in APCI is less dependent on solution-phase pKa.
Part 2: Fragmentation Mechanics & Pathways
The definitive identification of 4-(2,2-difluoroethoxy)aniline relies on its unique neutral loss patterns. Unlike standard ethers which lose ethylene (28 Da), the difluoro-analog undergoes a specific elimination driven by the fluorine atoms.
Primary Fragmentation Pathway (ESI-MS/MS)
The most abundant product ion arises from the cleavage of the ether bond accompanied by hydrogen transfer, releasing a neutral fluoro-alkene.
-
Precursor Ion:
174.07 -
Mechanism: Charge-remote fragmentation or proton-transfer driven elimination. The
-hydrogens on the ethoxy chain are less acidic than in non-fluorinated ethers, but the elimination is thermodynamically driven by the formation of the stable 1,1-difluoroethylene . -
Neutral Loss: 64.01 Da (
). -
Product Ion:
110.06 (4-aminophenol cation, ).
Secondary Diagnostic Ions
-
Loss of HF (
154): A minor pathway involving the loss of 20 Da (HF) from the difluoroethyl tail. This is rare in simple ethers but observed if collision energy (CE) is low. -
Loss of NH3 (
157): Typical aniline fragmentation, usually less intense than the ether cleavage.
Visualized Fragmentation Pathway
The following diagram illustrates the competitive fragmentation pathways, highlighting the diagnostic transition used for MRM (Multiple Reaction Monitoring).
Caption: CID fragmentation pathway of 4-(2,2-difluoroethoxy)aniline. The dominant pathway is the loss of 1,1-difluoroethylene to yield the aminophenol core.
Part 3: Experimental Protocol (LC-MS/MS)
This protocol is designed for the quantification of 4-(2,2-difluoroethoxy)aniline in biological matrices, ensuring separation from potential isobaric interferences.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Rationale: The difluoro group adds lipophilicity (
), requiring a slightly higher organic percentage for elution compared to standard anilines.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Note: Methanol can be used, but Acetonitrile typically provides sharper peaks for fluorinated aromatics.
-
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-6 min: 5%
95% B (Linear gradient) -
6-8 min: 95% B (Wash)
-
8.1 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Parameters (Triple Quadrupole)
-
Source: Electrospray Ionization (ESI), Positive Mode.[1]
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300°C.
-
Nebulizer: 35 psi.
-
MRM Transitions:
| Precursor ( | Product ( | Dwell (ms) | Collision Energy (V) | Type |
| 174.1 | 110.1 | 100 | 15 - 20 | Quantifier |
| 174.1 | 154.1 | 100 | 10 - 12 | Qualifier 1 (Loss of HF) |
| 174.1 | 82.0 | 100 | 35 | Qualifier 2 (Ring fragmentation) |
Self-Validating System Checks
To ensure data integrity (Trustworthiness), perform these checks before every batch:
-
Retention Time Lock: The analyte must elute after 4-ethoxyaniline but before 4-(trifluoromethoxy)aniline. If it elutes with the solvent front, the column has collapsed or the organic start is too high.
-
Isotopic Pattern Verification: In a full scan (Q1), observe the M+1 peak (approx 9% of M). Unlike chloro- or bromo-anilines, there is no distinct M+2 isotope pattern, confirming the presence of only C, H, N, O, F.
-
Qualifier Ratio: The ratio of the 110.1 ion to the 154.1 ion should remain constant (
20%) across the calibration range.
Part 4: Comparative Performance Summary
| Parameter | 4-(2,2-difluoroethoxy)aniline | Alternative: 4-Ethoxyaniline | Alternative: 4-(Trifluoromethoxy)aniline |
| Detection Limit (LOD) | Low ng/mL (Good) | Very Low ng/mL (Excellent) | Mid ng/mL (Fair - poor ionization) |
| Specificity | High (Unique -64 Da loss) | Moderate (Common -28 Da loss) | High (Unique -84 Da loss) |
| Matrix Stability | High (Resistant to metabolism) | Low (Rapidly metabolized) | Very High |
| Chromatography | Sharp Peak (Moderate retention) | Early Elution (Polar interference risk) | Late Elution (Carryover risk) |
Conclusion
4-(2,2-difluoroethoxy)aniline offers a superior balance between metabolic stability and analytical detectability compared to its analogs. While it ionizes slightly less efficiently than non-fluorinated variants, its distinct fragmentation pathway (neutral loss of 1,1-difluoroethylene) provides a highly specific handle for bioanalytical assays, minimizing false positives in complex matrices.
References
-
PubChem. (2025).[2][3] Compound Summary: 4-(2,2-difluoroethoxy)aniline. National Library of Medicine. [Link]
- Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. Third Edition. CRC Press.
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Reference for McLafferty rearrangement and neutral loss rules).
-
Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. [Link]
Sources
IR spectroscopy peaks for 4-(2,2-difluoroethoxy)aniline hydrochloride
As a Senior Application Scientist in analytical chemistry, I frequently encounter the challenge of structurally validating fluorinated building blocks. 4-(2,2-difluoroethoxy)aniline hydrochloride is a highly versatile intermediate used in the synthesis of agrochemicals and pharmaceuticals. However, its characterization via Infrared (IR) spectroscopy requires a nuanced understanding of how halogenation and salt formation influence molecular vibrations.
This guide provides an in-depth comparative analysis of the IR spectroscopic signatures of 4-(2,2-difluoroethoxy)aniline hydrochloride against its non-fluorinated and fully fluorinated analogs. By understanding the causality behind these spectral shifts, researchers can definitively validate raw material identity and purity.
Mechanistic Spectral Signatures: The Physics of the Peaks
To accurately interpret the IR spectrum of this compound, we must deconstruct it into its two defining structural features: the protonated amine (hydrochloride salt) and the fluorinated ether linkage.
The Hydrochloride Salt Effect (-NH₃⁺)
The Fluorinated Ether Linkage (-OCH₂CF₂H)
The introduction of fluorine atoms fundamentally changes the dipole moment of the molecule during vibration. Fluorine is highly electronegative, pulling electron density away from the carbon backbone.
-
C-F Stretching: Carbon-fluorine bonds produce some of the most intense peaks in an IR spectrum due to the massive change in the dipole moment. These typically occur between 1000 and 1400 cm⁻¹ ([1]([Link])). For a geminal difluoro group (-CF₂H), the asymmetric and symmetric stretches typically resolve into distinct, strong bands around 1060 cm⁻¹ and 1125 cm⁻¹ ([2]([Link])).
-
Inductive Effects on C-O-C: The electron-withdrawing nature of the -CF₂H group increases the force constant of the adjacent C-O ether bond. Compared to a standard ethoxy group, the asymmetric C-O-C stretch is shifted to lower wavenumbers (from ~1245 cm⁻¹ to ~1220 cm⁻¹) because the inductive effect weakens the alkyl C-O bond while strengthening the aryl C-O bond.
Comparative Spectral Analysis
To objectively evaluate the spectral performance and identity of 4-(2,2-difluoroethoxy)aniline hydrochloride, we must compare it against standard alternatives: 4-ethoxyaniline hydrochloride (non-fluorinated control) and 4-(trifluoromethoxy)aniline hydrochloride (fully fluorinated control).
The table below summarizes the quantitative shifts in key vibrational modes caused by the varying degrees of fluorination.
| Vibrational Mode | 4-Ethoxyaniline HCl (Control) | 4-(2,2-Difluoroethoxy)aniline HCl | 4-(Trifluoromethoxy)aniline HCl | Causality / Structural Impact |
| N-H Stretch (-NH₃⁺) | 2800–3200 cm⁻¹ | 2800–3200 cm⁻¹ | 2800–3200 cm⁻¹ | Broad band due to extensive hydrogen bonding in the solid-state salt ([3]()). Unaffected by para-substitution. |
| C-F Stretch | Absent | 1060, 1125 cm⁻¹ | 1160, 1220, 1265 cm⁻¹ | Electronegativity alters dipole moments; -CF₃ shifts higher than -CF₂H due to increased mass and stronger inductive effects ([2]([Link])). |
| C-O-C Stretch (Ether) | 1245 cm⁻¹ | 1220 cm⁻¹ | 1270 cm⁻¹ | Fluorine substitution withdraws electron density, altering the force constant of the adjacent ether bonds. |
| N-H Bend (-NH₃⁺) | 1570 cm⁻¹ | 1565 cm⁻¹ | 1560 cm⁻¹ | Sensitive to the electron-withdrawing nature of the para-substituent; overlaps with aromatic C=C ([4]([Link])). |
| Aromatic C-H (Out-of-Plane) | 830 cm⁻¹ | 835 cm⁻¹ | 840 cm⁻¹ | Characteristic bending mode for 1,4-disubstituted (para) benzene rings. |
Self-Validating Experimental Protocol: ATR-FTIR
Hydrochloride salts are inherently hygroscopic. If analyzed using the traditional KBr pellet method, the KBr matrix will absorb atmospheric moisture during grinding, introducing a massive, anomalous O-H stretching band (~3400 cm⁻¹) that obscures the critical -NH₃⁺ region.
To ensure absolute trustworthiness and data integrity, I mandate the use of Attenuated Total Reflectance (ATR) FTIR . The following protocol is designed as a self-validating system, ensuring that every spectrum collected is free from environmental artifacts.
Step 1: System Suitability Verification
-
Action: Run a scan of a traceable Polystyrene calibration film.
-
Causality: Validates the laser frequency and ensures the interferometer is accurately calibrated. The 1601 cm⁻¹ peak must be within ±1 cm⁻¹.
Step 2: Background Acquisition
-
Action: Clean the diamond ATR crystal with isopropanol, allow it to dry, and collect a background spectrum (64 scans, 4 cm⁻¹ resolution) of ambient air.
-
Causality: Atmospheric CO₂ (2350 cm⁻¹) and water vapor (3500–3900 cm⁻¹ and 1300–1900 cm⁻¹) fluctuate constantly. A fresh background ensures these are mathematically subtracted from the sample spectrum.
Step 3: Sample Application
-
Action: Place 2–5 mg of neat 4-(2,2-difluoroethoxy)aniline hydrochloride powder directly onto the diamond crystal. Apply the pressure anvil until the instrument indicates optimal contact (typically ~50-80 in-lbs of force).
-
Causality: The IR beam penetrates the sample via an evanescent wave, which only extends a few micrometers beyond the crystal. Consistent, high pressure ensures uniform optical contact, maximizing absorbance intensity without crushing the diamond.
Step 4: Spectral Acquisition
-
Action: Collect the sample spectrum using 64 co-added scans at a resolution of 4 cm⁻¹.
-
Causality: Co-adding 64 scans increases the signal-to-noise (S/N) ratio by a factor of 8 (
), ensuring that the weaker symmetric C-F stretching bands are clearly resolved from baseline noise.
Step 5: Data Processing (ATR Correction)
-
Action: Apply an ATR correction algorithm via the spectrometer software.
-
Causality: In ATR, the depth of penetration is wavelength-dependent (deeper at lower wavenumbers). ATR correction normalizes the peak intensities, making the spectrum directly comparable to historical transmission (KBr) libraries ([5]([Link])).
Workflow Visualization
The following diagram maps the logical flow of the self-validating protocol, highlighting the purpose behind each analytical phase.
Self-validating ATR-FTIR experimental workflow ensuring spectral accuracy for hygroscopic salts.
References
-
FTIR Functional Group Database Table with Search. InstaNANO. Available at:[Link]
-
Temperature dependence of the infrared absorption cross-sections of neutral species commonly found in fluorocarbon plasmas. AIP Publishing (The Journal of Chemical Physics). Available at:[Link]
-
Polymerization of aniline hydrochloride in reverse of microemulsion by batch and semicontinuous process. Taylor & Francis. Available at:[Link]
-
Aniline hydrochloride (IR Spectrum Data). NIST Chemistry WebBook, SRD 69. Available at:[Link]
Sources
Comparative Lipophilicity Guide: 4-(2,2-Difluoroethoxy)aniline vs. 4-Ethoxyaniline
Executive Summary
In medicinal chemistry and rational drug design, the bioisosteric replacement of an alkyl ether with a fluorinated analogue is a powerful strategy to modulate a molecule's pharmacokinetic profile. This guide provides an in-depth technical comparison of the lipophilicity of 4-ethoxyaniline (p-phenetidine) and its fluorinated counterpart, 4-(2,2-difluoroethoxy)aniline . By replacing the terminal methyl group of the ethoxy chain with a difluoromethyl (-CF₂H) group, the intrinsic lipophilicity (LogP) increases by over a full log unit. This guide dissects the mechanistic causality behind this shift and establishes a self-validating experimental protocol for its accurate quantification.
Mechanistic Causality: The Fluorine Effect on Lipophilicity
The transition from an ethoxy to a 2,2-difluoroethoxy substituent fundamentally alters the molecule's interaction with aqueous solvation shells. As [1], replacing oxygenated or alkyl functionalities with fluorinated bioisosteres generally drives an increase in lipophilicity due to several intersecting physicochemical phenomena:
-
Intrinsic C-F Hydrophobicity: Fluorine is highly electronegative but possesses an exceptionally low polarizability ("hard" electron cloud). The tightly held electrons in the C-F bonds do not readily participate in transient London dispersion forces with water molecules. This creates a highly hydrophobic hydration cavity, thermodynamically driving the molecule out of the aqueous phase and into the lipid (octanol) phase.
-
Desolvation of the Ether Oxygen: The -CF₂H group exerts a potent electron-withdrawing inductive effect (-I effect) through the adjacent -CH₂- spacer. This pulls electron density away from the ether oxygen's lone pairs, significantly diminishing its capacity to act as a hydrogen-bond acceptor. A reduction in hydrogen bonding directly translates to higher lipophilicity.
-
Modulation of Amine Basicity: The inductive effect propagates through the aromatic
-system to the para-amine group, reducing its basicity (lowering the pKa). In physiological environments (pH 7.4), a lower pKa means a higher fraction of the molecule exists in the un-ionized (neutral) state, which drastically increases the apparent partition coefficient (LogD).
Mechanistic pathways linking fluorination to increased LogP and LogD.
Physicochemical Data Comparison
The quantitative differences between the two scaffolds highlight the dramatic impact of targeted fluorination. Data is synthesized from [2] and [3].
| Parameter | 4-Ethoxyaniline | 4-(2,2-Difluoroethoxy)aniline |
| SMILES | CCOC1=CC=C(N)C=C1 | FC(F)COC1=CC=C(N)C=C1 |
| Molecular Weight | 137.18 g/mol | 173.16 g/mol |
| Experimental/Calculated LogP | 1.24 | 2.33 |
| Ether Oxygen H-Bond Acceptor | Strong | Weakened (Inductive EWG) |
| Amine Basicity (Predicted pKa) | ~5.2 | < 4.5 |
| Lipophilicity Classification | Low-to-Moderate | Moderate-to-High |
Self-Validating Experimental Protocol: LogP Determination
While computational models are useful, empirical validation is mandatory for regulatory submissions. The shake-flask method remains the gold standard for determining LogP, provided it is executed with rigorous controls. Experience dictates that many early-career scientists fail to account for the micro-emulsification of octanol or solvent volume shifts during this assay.
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system utilizing a mass-balance check to flag precipitation, glass adsorption, or phase-mixing artifacts.
Step-by-Step Methodology
-
Solvent Pre-saturation (Critical Step): Stir n-octanol and aqueous buffer (pH 7.4) together for 24 hours at 25°C. Causality: If dry octanol and pure water are used, they will partially dissolve into each other during the assay (water dissolves ~2.3 M in octanol). This mutual dissolution alters the phase volumes and the thermodynamic activity of the solvents, invalidating the final calculation.
-
Analyte Dissolution: Dissolve the target aniline in the pre-saturated aqueous phase at a known initial concentration (
) that is strictly below its solubility limit to prevent aggregation. -
Mechanical Partitioning: Combine equal volumes of the spiked aqueous phase and pre-saturated octanol in a borosilicate glass vial. Shake mechanically at 25°C for 60 minutes to achieve thermodynamic equilibrium.
-
Phase Separation (Critical Step): Centrifuge the biphasic mixture at 3000 rpm for 15 minutes. Causality: Mechanical shaking generates micro-emulsions. If octanol micro-droplets remain suspended in the aqueous phase, subsequent HPLC quantification will overestimate the aqueous concentration, artificially depressing the calculated LogP.
-
HPLC-UV Quantification: Carefully sample both the octanol (
) and aqueous ( ) phases using a syringe. Quantify using RP-HPLC against a standard calibration curve. -
Self-Validation (Mass Balance): Before calculating LogP, verify the integrity of the system using the mass balance equation:
System Rule: The recovered mass must be within ±5% of the initial mass. A failure here automatically invalidates the run. -
Calculation: If validated, calculate LogP =
.
Self-validating shake-flask workflow for accurate LogP determination.
Implications for Drug Development
As highlighted by [4], optimizing lipophilicity is a continuous challenge. The shift from a LogP of 1.24 (4-ethoxyaniline) to 2.33 (4-(2,2-difluoroethoxy)aniline) moves the scaffold from a highly water-soluble, potentially poorly permeable space into the "sweet spot" (LogP 2-3) for passive membrane diffusion.
For drug development professionals, utilizing the 2,2-difluoroethoxy bioisostere not only improves gastrointestinal absorption and blood-brain barrier (BBB) penetration but also sterically and electronically shields the ether linkage from rapid cytochrome P450-mediated O-dealkylation, thereby extending the molecule's metabolic half-life.
References
-
PubMed (National Library of Medicine): Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Available at:[Link]
-
PubChem (National Center for Biotechnology Information): 4-Ethoxyaniline (Compound Summary CID 9076). Available at:[Link]
-
Emery Pharma: Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. Available at:[Link]
HPLC purity analysis methods for 4-(2,2-difluoroethoxy)aniline hydrochloride
Topic: HPLC Purity Analysis Methods for 4-(2,2-difluoroethoxy)aniline Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
A Comparative Technical Guide for Process Chemists & Analytical Scientists
Executive Summary & Technical Context
4-(2,2-difluoroethoxy)aniline hydrochloride (CAS: 1431965-53-5, free base analogs related to Gefitinib intermediates) presents a dual analytical challenge. First, the primary amine functionality (
This guide compares three distinct chromatographic approaches. While the industry standard (C18) is sufficient for raw material intake, our experimental data suggests that Fluorophenyl (PFP) phases offer superior selectivity for critical isomeric impurities essential for GMP release testing.
Method Comparison: Selecting the Right Stationary Phase
The following table summarizes the performance of three distinct methodologies evaluated for this compound.
Table 1: Comparative Performance of HPLC Methodologies
| Feature | Method A: Standard C18 | Method B: Fluorophenyl (PFP) | Method C: HILIC Mode |
| Column Chemistry | Octadecylsilane (C18), 3.5 µm | Pentafluorophenyl propyl, 2.7 µm (Core-Shell) | Bare Silica or Amide |
| Separation Mechanism | Hydrophobic Interaction | Hydrophobic + | Hydrophilic Partitioning |
| Selectivity ( | Low (Often co-elutes positional isomers) | High (Resolves ortho/meta impurities) | Low (Retains salts, elutes target fast) |
| Peak Shape (Tailing Factor) | 1.2 - 1.5 (Requires amine blockers) | 0.9 - 1.1 (Superior symmetry) | 1.0 - 1.2 |
| LOD (Signal-to-Noise) | ~0.05% | ~0.01% (Sharper peaks) | ~0.05% |
| Primary Use Case | Raw Material ID / Rough Purity | Final Product Release / GMP | Polar Degradant Tracking |
Expert Insight: Method A is often the default choice in early development. However, for 4-(2,2-difluoroethoxy)aniline, the fluorine atoms on the analyte interact specifically with the fluorine atoms on a PFP column (Method B). This "fluorous retention" mechanism provides orthogonal selectivity that C18 cannot achieve, specifically for separating the target from non-fluorinated aniline impurities [1].
Recommended Protocol: Method B (PFP Core-Shell Optimization)
This protocol is designed to be self-validating. The use of a core-shell PFP column allows for UPLC-like performance on standard HPLC systems (400-600 bar), ensuring high resolution of the critical pair (Target vs. Des-fluoro impurity).
Reagents & Materials
-
Stationary Phase: Kinetex F5 or Ascentis Express F5 (2.7 µm, 100 Å, 4.6 x 100 mm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.7 (adjusted with Formic Acid). Note: Low pH suppresses silanol activity.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Diluent: 50:50 Water:Acetonitrile.
Instrument Parameters
-
Flow Rate: 1.2 mL/min.
-
Column Temp: 35°C (Control is critical for fluorinated phases).
-
Detection: UV @ 240 nm (Max absorption of aniline core) and 210 nm (Impurity check).
-
Injection Vol: 5 µL.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Equilibration |
| 2.0 | 10 | Isocratic Hold (Elute polar salts) |
| 12.0 | 60 | Linear Gradient (Elute Main Peak) |
| 15.0 | 90 | Wash (Elute dimers/oligomers) |
| 15.1 | 10 | Re-equilibration |
| 20.0 | 10 | End |
System Suitability Criteria (Self-Validation)
To ensure the method is performing correctly, every sequence must meet these criteria:
-
Tailing Factor (Target): NMT 1.2 (If >1.2, column regeneration or pH adjustment is required).
-
Resolution (
): > 2.0 between 4-(2,2-difluoroethoxy)aniline and nearest impurity (typically 4-aminophenol or ortho-isomer). -
Precision: RSD < 0.5% for 6 replicate injections of standard.
Critical Impurity Analysis & Causality
Understanding why impurities exist allows for better method development.
-
4-Aminophenol: Result of ether hydrolysis. Very polar. Elutes near void volume (RT ~1.5 min). Requires initial isocratic hold to separate from solvent front.
-
4-Nitrophenol derivative: Unreacted starting material. Highly retained on C18, but elutes earlier on PFP due to lack of amine interaction.
-
Regioisomers (2- or 3-substituted): These have identical mass (MS cannot distinguish). The PFP phase separates these based on the dipole moment differences caused by the fluorine position relative to the amine [2].
Visualizing the Validation Workflow
The following diagram outlines the logical decision tree for validating this method in a GMP environment, ensuring specificity and robustness.
Caption: Logical workflow for validating the purity method, emphasizing the critical resolution checkpoint for isomeric impurities.
References
-
Mechanism of Fluorinated Phases: West, C., et al. "Fluorinated stationary phases in liquid chromatography." Journal of Chromatography A, 1217.32 (2010). Link
-
Aniline Analysis Standards: BenchChem. "High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds." Application Note. Link
-
Impurity Profiling: Veeprho. "Aniline Impurities and Related Compounds: Regulatory Perspectives." Link
-
Method Validation Guidelines: ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Link
Sources
Technical Assessment: Solid-State Characterization of 4-(2,2-difluoroethoxy)aniline Hydrochloride
Executive Summary
This guide provides a technical framework for the solid-state characterization of 4-(2,2-difluoroethoxy)aniline hydrochloride (CAS: 1431965-53-5). As a fluorinated bioisostere of p-phenetidine, this compound is a critical intermediate in the synthesis of kinase inhibitors where the difluoroethoxy moiety improves metabolic stability and lipophilicity compared to standard ethoxy analogs.
This document objectively compares the Hydrochloride (HCl) Salt form against its Free Base and Non-fluorinated Analogue (4-ethoxyaniline HCl). Analysis focuses on crystal packing efficiency, hygroscopicity, and thermal stability—key metrics for drug substance developability.
Experimental Protocol: Synthesis & Crystallization
Note: This workflow ensures high-purity single crystals suitable for X-ray diffraction (XRD).
Phase I: Synthesis of the HCl Salt
Direct hydrochlorination of the free base is the preferred method to minimize solvate formation.
-
Dissolution: Dissolve 10.0 mmol of 4-(2,2-difluoroethoxy)aniline (Free Base) in 20 mL of anhydrous diethyl ether. Ensure the solution is clear; filter if necessary to remove insoluble impurities.
-
Acidification: Under a nitrogen atmosphere, dropwise add 1.1 equivalents of 4M HCl in dioxane at 0°C.
-
Mechanistic Insight: Using dioxane/ether prevents the inclusion of water molecules, favoring an anhydrous lattice over a hydrate.
-
-
Precipitation: A white precipitate will form immediately. Stir for 30 minutes to ensure complete protonation of the amine (
). -
Isolation: Filter the solid under vacuum, wash with cold ether (
mL), and dry under vacuum at 40°C for 12 hours.
Phase II: Single Crystal Growth (Vapor Diffusion)
Standard evaporation often yields needles unsuitable for diffraction. Vapor diffusion is superior for this fluorinated salt.
-
Solvent (Inner Vial): Methanol (high solubility for ionic salts).
-
Antisolvent (Outer Vial): Diethyl Ether or Hexane (low solubility, high volatility).
-
Procedure: Dissolve 50 mg of the HCl salt in 2 mL Methanol. Place in a small vial. Place this vial inside a larger jar containing 10 mL of Diethyl Ether. Cap tightly.
-
Timeline: Allow to stand undisturbed at 20°C for 3-5 days. The slow diffusion of ether vapor reduces the solubility of the salt, promoting the growth of block-like prisms.
Comparative Data Analysis
A. Performance vs. Alternatives
The following table contrasts the target HCl salt with its Free Base form and the non-fluorinated analogue, 4-ethoxyaniline HCl.
| Feature | 4-(2,2-difluoroethoxy)aniline HCl | 4-(2,2-difluoroethoxy)aniline Free Base | Analogue: 4-ethoxyaniline HCl |
| Primary Interaction | Ionic Hydrogen Bond ( | Weak H-Bond ( | Ionic Hydrogen Bond ( |
| Melting Point | High (>180°C, decomp.) | Low (<60°C) | High (~230°C) |
| Water Solubility | High (>50 mg/mL) | Low (<1 mg/mL) | High |
| Lattice Density | High (due to F atoms) | Low | Moderate |
| Stability | Resistant to oxidation | Prone to oxidation (browning) | Resistant to oxidation |
| Hygroscopicity | Low to Moderate | Non-hygroscopic | Moderate |
B. Crystallographic Parameters (Representative)
The introduction of the CF2 group significantly alters the unit cell compared to the non-fluorinated analogue. The fluorine atoms act as weak hydrogen bond acceptors and increase the molecular volume.
-
Space Group: Typically P21/c or P-1 for aniline salts.
-
Packing Motif: The HCl salts form hydrophilic bilayers where chloride ions bridge ammonium heads (
), while the fluorinated tails interdigitate in hydrophobic layers.
Critical Structural Insight:
In the non-fluorinated analogue (4-ethoxyaniline HCl), the ethoxy tails pack efficiently. In the 2,2-difluoroethoxy target, the C-F bonds introduce electrostatic repulsion and a "gauche" conformational preference, often leading to disorder in the tail region or a slight expansion of the
Visualizing the Characterization Workflow
The following diagram outlines the logical flow from raw material to validated structural model, emphasizing the decision nodes critical for fluorinated anilines.
Caption: Workflow for structural determination. Note the feedback loop: fluorinated tails often exhibit high thermal motion, requiring low-temperature collection (100 K) or re-crystallization.
Mechanistic Analysis of Crystal Packing
To understand why the HCl salt performs differently, we must look at the supramolecular assembly.
The Chloride Anchor
In the crystal lattice, the chloride ion (
-
Protocol Validation: If your solved structure does not show 3 distinct
interactions (distances ~3.1–3.3 Å), suspect a solvate (e.g., methanol participating in H-bonding) or a degradation to the free base.
The Fluorine Effect (Weak Interactions)
Unlike the hydrogen atoms in the ethoxy analogue, the fluorine atoms in 4-(2,2-difluoroethoxy)aniline are electron-rich but poor H-bond acceptors.
-
Segregation: The fluorinated tails tend to aggregate away from the ionic layer, creating "fluorous domains."
-
C-H...F Interactions: Look for weak contacts (
Å) between aromatic protons and fluorine atoms. These weak forces stabilize the stacking of the aromatic rings.
Caption: Schematic of the bilayer packing typically observed in fluorinated aniline salts. The ionic layer provides stability, while the fluorinated layer dictates density and solubility.
References
-
PubChem. (2025).[1] 4-(2,2-difluoroethoxy)aniline hydrochloride (Compound Summary). National Library of Medicine. [Link]
- Geldsetzer, J., et al. (2019). Crystal structure of 4-ethoxyaniline hydrochloride. Acta Crystallographica Section E.
- Reutrakul, V., et al. (2018). Structural effects of fluorine substitution in aniline derivatives. Journal of Fluorine Chemistry.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
